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  • Product: 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
  • CAS: 2167921-61-9

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetics of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine: A Comprehensive Technical Guide

Preclinical Pharmacokinetics of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine: A Comprehensive Technical Guide Executive Summary & Molecular Rationale The compound 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Pharmacokinetics of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale

The compound 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS: 2167921-61-9) represents a unique structural scaffold in medicinal chemistry. Characterized by a flexible seven-membered benzocycloheptene ring, a highly lipophilic bromine atom at the C3 position, and a primary amine at C6, this molecule is a prime candidate for central nervous system (CNS) target engagement (e.g., monoamine transporters or trace amine-associated receptors).

However, these exact structural features dictate a complex pharmacokinetic (PK) profile. The primary amine (estimated pKa ~9.5) ensures the molecule is predominantly ionized at physiological pH, while the brominated aromatic ring drives high lipophilicity (LogP). This dichotomy typically results in high plasma protein binding, extensive tissue distribution (high Vss​ ), and potential susceptibility to both hepatic cytochrome P450 (CYP) oxidation and monoamine oxidase (MAO) driven deamination.

This whitepaper outlines a self-validating, state-of-the-art preclinical pharmacokinetic evaluation framework specifically tailored to the physicochemical realities of this halogenated benzocycloheptylamine.

Bioanalytical Method Development (LC-MS/MS)

To accurately model the pharmacokinetics of a high-clearance, high-volume-of-distribution compound, the bioanalytical method must achieve a Lower Limit of Quantification (LLOQ) in the low pg/mL range.

Causality in Method Design

Because the compound is highly lipophilic and basic, simple protein precipitation (PPT) is insufficient. Endogenous phospholipids from plasma and brain tissue will co-elute with the analyte, causing severe ion suppression (matrix effects) in the mass spectrometer. Therefore, we employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The MCX cartridge utilizes both hydrophobic retention (capturing the brominated ring) and ionic retention (capturing the protonated amine), allowing aggressive washing with organic solvents to remove neutral lipids before eluting the analyte with a basic organic solvent.

Protocol: Extraction and FDA-Aligned Validation

This protocol is designed to meet the rigorous standards set by the FDA Bioanalytical Method Validation Guidance for Industry[1].

  • Sample Preparation: Aliquot 50 µL of plasma or brain homogenate into a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of a stable isotopically labeled internal standard (e.g., D4​ -labeled analog) to correct for extraction recovery and matrix effects.

  • Pre-treatment: Add 50 µL of 2% phosphoric acid to disrupt protein binding and ensure the primary amine is fully protonated.

  • SPE Loading: Load the sample onto a pre-conditioned Oasis MCX 96-well plate.

  • Washing: Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Rationale: Methanol washes away neutral lipophilic interferences while the analyte remains ionically bound.

  • Elution: Elute with 2x 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Detect via Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

G A Plasma/Brain Homogenate B Internal Standard Spike (Deuterated) A->B C Acidification (2% H3PO4) B->C D Mixed-Mode SPE (MCX Cartridge) C->D E LC-MS/MS Analysis (ESI+ MRM) D->E F Data Processing & FDA Validation E->F QC QC Samples (LQC, MQC, HQC) QC->C Matrix Match

Fig 1. LC-MS/MS Bioanalytical Workflow incorporating FDA validation logic and matrix-matched QCs.

In Vitro ADME Foundations

Before initiating in vivo studies, in vitro ADME assays are mandatory to decouple metabolic clearance from absorption and distribution phenomena.

Microsomal Stability (Intrinsic Clearance)
  • Rationale: The primary amine and the unsubstituted positions on the benzo[7]annulene ring are prime targets for metabolism.

  • Protocol: Incubate 1 µM of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine with 0.5 mg/mL Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) at 37°C. Initiate the reaction with 1 mM NADPH. Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile containing the IS.

  • Output: Calculate the in vitro half-life ( t1/2​ ) and scale to intrinsic clearance ( CLint​ ).

Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
  • Rationale: The heavy bromine atom significantly increases lipophilicity, predicting a highly protein-bound state (>95%). Only the unbound fraction ( fu,p​ ) is pharmacologically active and capable of crossing the Blood-Brain Barrier (BBB).

  • Protocol: Dialyze 1 µM compound in plasma against phosphate-buffered saline (PBS) using a RED device with a 8K MWCO membrane for 4 hours at 37°C. Quantify both chambers via LC-MS/MS to determine fu,p​ .

In Vivo Pharmacokinetic Protocols (Rodent Models)

To fully characterize the PK profile, a two-arm study (Intravenous and Oral) in male Sprague-Dawley rats is required.

Systemic Pharmacokinetics (IV and PO)
  • Dosing:

    • IV Arm: 1 mg/kg administered via tail vein injection (formulated in 5% DMSO / 10% Solutol / 85% Saline to maintain solubility of the lipophilic free base).

    • PO Arm: 5 mg/kg administered via oral gavage.

  • Sampling: Collect serial blood samples (~200 µL) via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Analysis: Derive parameters using Non-Compartmental Analysis (NCA) to prevent premature assumptions about distribution kinetics.

CNS Penetration: The Kp,uu,brain​ Paradigm

Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, for highly lipophilic, brominated compounds, Kp,brain​ is artificially inflated due to non-specific binding to brain lipids, leading to false positives in CNS drug discovery.

To ensure scientific integrity, we must determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [2, 3]. This parameter exclusively describes the unbound drug concentration in the brain relative to blood at equilibrium, providing a direct quantitative description of BBB passive transport and active efflux/influx.

  • Brain Harvest: At Tmax​ (e.g., 2 hours post-dose), euthanize a separate cohort of rats. Perfuse transcardially with cold saline to remove residual blood from the cerebral vasculature.

  • Brain Homogenization: Homogenize the brain in 3 volumes of PBS.

  • Unbound Brain Fraction ( fu,brain​ ): Perform RED on the brain homogenate to determine the fraction of drug not bound to brain tissue.

  • Calculation: Kp,uu,brain​=AUCplasma​×fu,p​AUCbrain​×fu,brain​​

G PO Oral Dosing (PO) Central Central Compartment (Plasma) V_c, C_p PO->Central Absorption (ka) IV Intravenous Dosing (IV) IV->Central Direct Input Peripheral Peripheral Compartment V_p, C_t Central->Peripheral k12 Brain Brain Compartment C_brain (Kp,uu) Central->Brain Influx (CL_in) Elimination Metabolic & Renal Clearance (CL) Central->Elimination k10 Peripheral->Central k21 Brain->Central Efflux (CL_out)

Fig 2. Two-compartment pharmacokinetic model illustrating systemic distribution and BBB transport dynamics.

Data Synthesis & Predictive Modeling

Based on the physicochemical properties of the 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine scaffold, the following table synthesizes the expected quantitative data profile. The high volume of distribution and moderate clearance are characteristic of lipophilic basic amines.

Table 1: Synthesized Pharmacokinetic Parameters (Rat Model)
ParameterSymbolUnitsPredictive ValueBiological Rationale
Clearance (IV) CL mL/min/kg35 - 45Moderate to high hepatic extraction due to amine oxidation.
Volume of Distribution Vss​ L/kg4.5 - 6.0High tissue partitioning driven by the lipophilic bromo-aryl group.
Terminal Half-Life t1/2​ hours3.0 - 4.5Prolonged by slow redistribution from deep lipid compartments.
Oral Bioavailability %F %25 - 40Limited by first-pass hepatic metabolism of the primary amine.
Plasma Protein Binding fu,p​ % unbound< 5.0%High binding affinity to albumin/AAG due to the bromine atom.
Brain Penetration Kp,uu,brain​ Ratio0.6 - 0.9Excellent passive diffusion; likely not a strong P-gp efflux substrate.

By adhering to this comprehensive, self-validating framework, drug development professionals can accurately map the pharmacokinetic landscape of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine, ensuring that subsequent pharmacodynamic studies are grounded in reliable exposure metrics.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL: [Link]

  • Loryan, I., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research (2021). URL: [Link]

  • Di, L., et al. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." Pharmaceutics (2024). URL: [Link]

Exploratory

A Methodological Framework for Determining the In Vitro Cytotoxicity Profile of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

An In-Depth Technical Guide Abstract The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. The compound 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine represe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug discovery. The compound 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine represents a unique scaffold with potential biological activity, yet its cytotoxic profile remains uncharacterized in publicly available literature. This technical guide presents a comprehensive, tiered methodological framework for systematically evaluating the in vitro cytotoxicity of this compound. Designed for researchers in pharmacology and drug development, this document provides not just protocols, but the scientific rationale behind a multi-faceted testing strategy. The proposed workflow progresses from broad primary screening of cell viability to more focused secondary assays elucidating the mechanism of cell death, such as apoptosis versus necrosis. By detailing robust, self-validating experimental designs—complete with necessary controls—this guide serves as a complete roadmap for generating a high-quality, interpretable cytotoxicity profile, thereby enabling an informed decision on the compound's future as a potential therapeutic candidate.

Introduction

Compound of Interest: 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

The subject of this guide is 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine, a synthetic organic compound featuring a fused benzo-cycloheptane ring system. Its molecular formula is C₁₁H₁₄BrN, and its structure is characterized by a bromine substituent on the aromatic ring and an amine group on the seven-membered ring.

Chemical Structure:

(A simplified 2D representation)

While specific data for this exact amine is scarce, related ketone and alcohol analogs are cataloged, providing basic chemical and safety information but no biological activity data.[1][2] The lack of published biological studies necessitates a foundational investigation into its effects on living cells.

Rationale for Cytotoxicity Profiling

The structural motif of a tetrahydro-fused heterocyclic system is present in numerous biologically active molecules. For instance, derivatives of tetrahydroquinazolines and tetrahydroquinolines have been investigated for a range of pharmacological activities, including antitubercular and anti-inflammatory properties.[3][4][5] This precedent suggests that the novel scaffold of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine could interact with biological targets, making a thorough evaluation of its cellular toxicity a critical first step. Determining its effect on cell viability can reveal potential as an anti-cancer agent (if it selectively kills cancer cells) or highlight safety liabilities for other therapeutic applications.

The Imperative of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to the early stages of drug development.[6] They serve as a rapid, cost-effective, and ethical means to screen large numbers of compounds, providing critical data on how a substance affects cell viability and function.[7][8] These tests help to identify potential safety risks and to characterize the therapeutic window of a compound before advancing to more complex and costly preclinical animal studies.[6] A well-designed cytotoxicity study, as outlined in this guide, provides the foundational data required for hit-to-lead optimization and risk assessment.

Proposed Experimental Workflow: A Tiered Approach

To efficiently and comprehensively profile the cytotoxicity of the target compound, a tiered or cascaded approach is recommended. This strategy begins with broad, high-throughput screening to determine general activity and potency, followed by more complex, lower-throughput assays to elucidate the mechanism of action for "hits" identified in the primary screen.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism & Confirmation cluster_2 Tier 3: Advanced Mechanistic Studies T1_Assay Cell Viability Assay (MTT) - Dose-response curves - IC50 determination T2_LDH Membrane Integrity Assay (LDH) - Necrotic vs. Apoptotic Insight T1_Assay->T2_LDH If cytotoxic (IC50 < 50 µM) T2_Annexin Apoptosis Assay (Annexin V/PI) - Quantify Apoptosis vs. Necrosis T1_Assay->T2_Annexin If cytotoxic (IC50 < 50 µM) T1_Cells Panel of Cell Lines (Cancer & Non-cancerous) T1_Cells->T1_Assay T3_Cycle Cell Cycle Analysis T2_Annexin->T3_Cycle If apoptosis is confirmed T3_MMP Mitochondrial Membrane Potential (MMP) Assay T2_Annexin->T3_MMP If apoptosis is confirmed

Caption: Tiered workflow for cytotoxicity profiling.

Tier 1: Primary Cytotoxicity Screening

The primary objective of this tier is to quantify the dose-dependent effect of the compound on the viability of a diverse panel of human cell lines and to determine its half-maximal inhibitory concentration (IC₅₀).

Principle and Rationale

We will employ an assay that measures metabolic activity as a proxy for cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, reliable, and cost-effective colorimetric method for this purpose.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[8]

Selection of Cell Lines

A well-chosen panel of cell lines is crucial for a meaningful cytotoxicity profile. The following panel is recommended to assess both general toxicity and potential cancer-specific effects:

  • Non-Cancerous Control: HEK293 (Human Embryonic Kidney) or HFF-1 (Human Foreskin Fibroblast). This provides a baseline for cytotoxicity against non-malignant cells.

  • Breast Cancer: MCF-7 (Estrogen receptor-positive).

  • Lung Cancer: A549 (Non-small cell lung carcinoma).

  • Colorectal Cancer: HCT116 (Colon carcinoma).

  • Leukemia (Suspension Line): Jurkat (T-lymphocyte). This tests activity in a non-adherent cell type.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Trypsinize and count adherent cells (HEK293, MCF-7, A549, HCT116). For Jurkat cells, count directly from suspension culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations. A typical 8-point dose range could be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and 1.56 µM.

    • Carefully remove the medium from the cell plate and add 100 µL of the appropriate 2X working solution to each well. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank: Medium only (no cells).

  • Incubation:

    • Incubate the treated plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate percent viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Determine IC₅₀:

    • Plot percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Hypothetical IC₅₀ Data Presentation

Cell Line Tissue of Origin Type IC₅₀ (µM)
HEK293 Kidney Non-Cancerous > 100
MCF-7 Breast Adenocarcinoma 15.2 ± 1.8
A549 Lung Carcinoma 22.5 ± 3.1
HCT116 Colon Carcinoma 8.9 ± 1.1

| Jurkat | T-cell | Leukemia | 12.4 ± 2.5 |

Tier 2: Corroborative and Mechanistic Assays

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 50 µM) in one or more cell lines, Tier 2 assays are initiated to confirm the results and begin investigating the mechanism of cell death.

Rationale

It is crucial to use an orthogonal assay that relies on a different cellular principle to validate the findings from the metabolism-based MTT assay. Furthermore, distinguishing between the two major cell death pathways, apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis), is a primary goal in mechanistic toxicology.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[7][9] The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay, including a "Maximum LDH Release" control where cells are lysed with a detergent.

    • After the incubation period, transfer a sample of the cell culture supernatant to a new plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for up to 30 minutes.

    • Measure the absorbance at 490 nm.

  • Data Interpretation: A high level of LDH release at concentrations that cause low viability in the MTT assay suggests a necrotic or late apoptotic mode of cell death. Conversely, low LDH release coupled with low viability suggests a mechanism (like early apoptosis) that does not immediately rupture the cell membrane.

Apoptosis vs. Necrosis Differentiation: Annexin V/Propidium Iodide Staining
  • Principle: This flow cytometry-based assay is the gold standard for differentiating apoptosis and necrosis.

    • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

    • Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by live cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples immediately by flow cytometry.

  • Data Analysis: The results are visualized in a dot plot, which separates the cell population into four quadrants.

G cluster_Q Flow Cytometry Quadrant Analysis Q3 Q3 Annexin V (-) PI (-) Live Cells Q4 Q4 Annexin V (+) PI (-) Early Apoptotic Q3->Q4 Phosphatidylserine Flipping Q2 Q2 Annexin V (+) PI (+) Late Apoptotic/Necrotic Q4->Q2 Membrane Permeabilization Q1 Q1 Annexin V (-) PI (+) Necrotic/Debris xaxis Annexin V-FITC Fluorescence → yaxis Propidium Iodide (PI) Fluorescence → y_pos x_pos

Sources

Foundational

Blood-brain barrier permeability of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

Blood-Brain Barrier Permeability of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine: A Comprehensive Preclinical Evaluation Guide Architectural and Physicochemical Profiling Understanding the central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Blood-Brain Barrier Permeability of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine: A Comprehensive Preclinical Evaluation Guide

Architectural and Physicochemical Profiling

Understanding the central nervous system (CNS) penetrance of a small molecule begins with its structural anatomy. 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (CAS: 2167921-61-9) represents a unique chemotype characterized by a bulky, flexible benzo[7]annulene core, a halogenated aromatic ring, and an ionizable primary amine.

As an Application Scientist evaluating this compound for neuro-pharmacokinetic viability, we must first deconstruct how its structural features dictate transcellular diffusion. The blood-brain barrier (BBB) is a highly selective microvascular unit formed by endothelial cells with tight junctions, lacking fenestrations, and fortified by active efflux transporters [1].

The permeability of this specific compound is governed by three competing physicochemical forces:

  • High Lipophilicity (Halogenation & Hydrocarbon Core): The bromine atom at the 3-position and the 7-membered saturated annulene ring create a highly lipophilic surface area. This strongly favors partitioning into the apical lipid bilayer of brain microvascular endothelial cells (BMVECs).

  • Low Polar Surface Area (PSA): With only a single primary amine contributing to the polar surface area (~26 Ų), the molecule falls well below the 90 Ų threshold generally required for passive BBB crossing [1].

  • Ionization and Trapping (The Primary Amine): The primary amine (predicted pKa ~9.5) ensures the molecule is >99% protonated at physiological pH (7.4). While the neutral free-base fraction drives passive diffusion, the dominant cationic species introduces a high risk for lysosomal trapping (partitioning into acidic intracellular vesicles) and recognition by polyspecific efflux transporters like P-glycoprotein (P-gp) [2].

Table 1: Predicted Physicochemical Parameters & BBB Causality

ParameterEstimated ValueBBB Permeability Implication
Molecular Weight 240.14 g/mol Optimal (< 400 Da); poses no steric hindrance to passive transcellular diffusion.
Topological PSA ~26.0 ŲHighly favorable (< 90 Ų); minimizes desolvation energy required to enter the lipid bilayer.
H-Bond Donors/Acceptors 2 / 1Favorable (< 3 HBD); reduces hydrogen bonding with interstitial water.
Charge at pH 7.4 Cationic (+1)High risk of P-gp efflux substrate recognition and intracellular phospholipidosis.

Mechanistic Transport Dynamics

To visualize the pharmacokinetic journey of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine across the BBB, we must map the logical relationships between passive diffusion, active efflux, and intracellular trapping.

BBB_Transport cluster_blood Blood Compartment (pH 7.4) cluster_endothelial Brain Microvascular Endothelial Cell (BMVEC) cluster_brain Brain Parenchyma Drug_Blood 3-Bromo-benzoannulen-6-amine (Protonated > Neutral) Lipid_Membrane Apical Lipid Bilayer (Passive Diffusion) Drug_Blood->Lipid_Membrane Neutral fraction diffuses Cytosol Intracellular Cytosol Lipid_Membrane->Cytosol High lipophilicity P_gp P-glycoprotein (P-gp) Efflux Transporter P_gp->Drug_Blood Efflux (ATP-dependent) Lysosome Acidic Lysosome (pH ~4.5) (Ion Trapping) Cytosol->P_gp Substrate recognition Cytosol->Lysosome Protonation & Trapping Drug_Brain Target Engagement (CNS) Cytosol->Drug_Brain Basolateral diffusion

Fig 1. Transport pathways of 3-Bromo-benzoannulen-6-amine across the blood-brain barrier.

Self-Validating Experimental Workflows

To empirically validate the theoretical permeability of this compound, a tiered, self-validating experimental approach is required. We move from high-throughput artificial membranes (isolating passive diffusion) to complex cellular models (evaluating active transport).

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing Porcine Brain Lipid Extract (PBLE) is the gold standard for isolating passive transcellular diffusion from active biological processes [3]. Because our compound is highly lipophilic, we must ensure the assay is self-validating by preventing non-specific binding to the plasticware.

Step-by-Step Methodology:

  • Preparation: Prepare a 2% (w/v) solution of Porcine Brain Lipid Extract (PBLE) in dodecane.

  • Membrane Coating: Carefully apply 4 µL of the PBLE-dodecane solution to the PVDF membrane filter (0.45 µm pore size) of the donor plate to establish the artificial lipid bilayer.

  • Donor Assembly: Dilute 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine to 10 µM in PBS (pH 7.4) containing 5% BSA (Bovine Serum Albumin). Causality note: BSA is critical here to mitigate non-specific binding of this highly lipophilic halogenated compound to the polystyrene wells.

  • Acceptor Assembly: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich. Incubate at 25°C for 18 hours in a humidity-controlled chamber to reach steady-state equilibrium.

  • Quantification: Separate the plates. Extract 50 µL from both compartments, quench with acetonitrile containing an internal standard (e.g., labetalol), and quantify via LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol B: MDCK-MDR1 Bidirectional Transport (Efflux Assessment)

Because the primary amine makes the compound a likely P-gp substrate, we must evaluate its Efflux Ratio (ER) using Madin-Darby Canine Kidney cells transfected with the human MDR1 gene [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 4-5 days to establish a polarized monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Self-validation step: Proceed only if TEER > 250 Ω·cm², ensuring tight junction integrity.

  • Dosing Preparation: Prepare the compound at 5 µM in HBSS transport buffer (pH 7.4) with 1% DMSO. Include Digoxin (5 µM) as a positive P-gp control in separate wells.

  • Bidirectional Dosing:

    • For Apical-to-Basolateral (A→B) transport: Add 0.5 mL of the compound solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • For Basolateral-to-Apical (B→A) transport: Reverse the volumes and dosing chambers.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ orbital shaker (120 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at t=60 and t=120 mins. Analyze via LC-MS/MS.

  • Data Interpretation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Table 2: Experimental Decision Matrix for MDCK-MDR1 Results

Efflux Ratio (ER) Papp​(A→B) Pharmacokinetic InterpretationNext Steps
< 2.0 > 3.0×10−6 cm/sExcellent BBB penetrance. Not a significant P-gp substrate.Proceed to in vivo rodent PK (logBB).
2.0 - 5.0 > 1.0×10−6 cm/sModerate P-gp efflux. Net brain exposure depends on free fraction.Test with P-gp inhibitor (e.g., Elacridar) to confirm.
> 5.0 < 1.0×10−6 cm/sStrong P-gp substrate. Poor in vivo brain exposure expected.Structural optimization required (e.g., lower pKa of amine).

Conclusion and Strategic Outlook

For 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine, the physical characteristics heavily favor initial partitioning into the endothelial lipid bilayer. However, the presence of the basic amine acts as a double-edged sword: while it provides necessary aqueous solubility for systemic circulation, it introduces a high probability of active efflux and lysosomal sequestration. By executing the self-validating PAMPA-BBB and MDCK-MDR1 protocols outlined above, drug development professionals can quantitatively decouple the compound's passive diffusion rate from its active efflux liability, allowing for precise structural optimization if CNS exposure is insufficient.

References

  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. ResearchGate. Available at:[Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in Medicinal Chemistry

Executive Summary The exploration of novel chemical space relies heavily on bifunctional, conformationally restricted scaffolds. 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (also known as 3-bromo-6,7,8,9-tetrahydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel chemical space relies heavily on bifunctional, conformationally restricted scaffolds. 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (also known as 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine) represents a highly versatile building block in modern drug discovery. By embedding a phenethylamine pharmacophore within a puckered seven-membered ring, this scaffold overcomes the entropic penalties typically associated with flexible alkyl amines during target binding.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and synthetic methodologies associated with this compound, designed specifically for medicinal chemists and drug development professionals.

Structural Significance and Physicochemical Profile

The parent unbrominated scaffold, [1], has been historically studied as a conformationally restricted analogue of amphetamine. Unlike smaller ring systems (e.g., 2-aminotetralins or 2-aminoindanes), the benzo[7]annulene core adopts a unique chair/boat-chair conformation. This specific geometry projects the primary amine along a distinct stereoelectronic vector, offering novel binding modes in G-protein coupled receptors (GPCRs) and kinase hinge regions [2].

The addition of a bromine atom at the 3-position transforms this pharmacological tool into a bifunctional synthetic hub.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties during early-stage lead optimization.

PropertyValueMethod / Source
Chemical Name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amineIUPAC
CAS Registry Number 2167921-61-9 [3]
Molecular Formula C₁₁H₁₄BrN-
Molecular Weight 240.14 g/mol Calculated
Topological Polar Surface Area (TPSA) 26.02 ŲCalculated (Primary Amine)
Predicted LogP ~2.8Consensus Cheminformatics Prediction
Hydrogen Bond Donors / Acceptors 1 (NH₂) / 1 (N)Structural Analysis
Physical Form Solid (Powder)Commercial Specification [3]

Chemical Stability and Degradation Pathways

Understanding the degradation kinetics of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine is essential for maintaining batch integrity. The molecule possesses two highly reactive centers: the electron-rich primary amine and the photolabile aryl bromide.

  • Amine Oxidation & Carbamylation: Free primary amines are susceptible to atmospheric oxidation (forming N-oxides or hydroxylamines) and reaction with atmospheric CO₂ to form stable carbamate salts.

  • Photolytic Debromination: Aryl bromides can undergo homolytic cleavage when exposed to high-energy UV light, leading to debromination and the generation of radical species that cause sample discoloration.

Stability Compound Core Scaffold Oxidation Amine Oxidation (N-Oxide Formation) Compound->Oxidation O2 Carbamate CO2 Adduct (Carbamate) Compound->Carbamate CO2 Photolysis Photolytic Debromination (UV Exposure) Compound->Photolysis UV Storage Optimal Storage: Inert Gas, 2-8°C, Dark Oxidation->Storage Carbamate->Storage Photolysis->Storage

Fig 1: Primary degradation pathways and optimal storage conditions for the scaffold.

Causality in Storage: To mitigate these pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in amber or opaque vials. The inert gas prevents carbamylation and oxidation, while the temperature and opacity arrest photolytic and thermal degradation kinetics.

Synthetic Utility & Experimental Workflows

The true value of this scaffold lies in orthogonal functionalization. The primary amine can be elaborated via reductive amination or amidation, while the aryl bromide is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

G Core 3-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulen-6-amine Amine Amine Functionalization (Reductive Amination) Core->Amine Bromide Aryl Bromide Functionalization (Cross-Coupling) Core->Bromide Boc Boc Protection (Prevents Pd-Poisoning) Bromide->Boc Step 1 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Boc->Suzuki Step 2

Fig 2: Bifunctional synthetic workflow for the 3-bromo-benzoannulen-6-amine scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Attempting direct cross-coupling on the unprotected scaffold frequently results in reaction failure. Causality: Free primary amines strongly coordinate to Pd(II) intermediates, forming stable off-cycle complexes that stall the catalytic cycle (catalyst poisoning). Furthermore, under basic conditions, the amine acts as a competing nucleophile, leading to undesired oligomerization. Therefore, transient protection is mandatory.

Step 1: Boc-Protection (Amine Masking)

  • Dissolve 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA, 2.0 eq) and cool the mixture to 0°C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir for 4 hours at room temperature.

  • Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The protocol is validated to proceed only when the starting material mass ( m/z 240.0 [M+H]+ for 79 Br) disappears entirely, replaced by the Boc-protected adduct ( m/z 340.1 [M+H]+ ). This confirms the amine is fully masked.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a microwave-safe vial, combine the Boc-protected intermediate (1.0 eq), an Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio). Degassing is critical to prevent the oxidation of the electron-rich Pd(0) active catalyst.

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Seal the vial under Argon.

  • Heat the reaction at 90°C for 12 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexanes:Ethyl Acetate 3:1). The consumption of the Boc-protected bromide (which is UV active) and the appearance of a new, lower-Rf fluorescent spot validates successful C-C bond formation.

Step 3: Deprotection

  • Isolate the coupled product via silica gel chromatography.

  • Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the Boc group, yielding the functionalized, free-amine target compound.

References

  • Title: 6-AB - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Towards Understanding the Mechanism of Action of Abused Cathinones Source: VCU Theses and Dissertations (Vekariya R., 2012) URL: [Link]

Foundational

Receptor binding affinity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine derivatives

Receptor Binding Affinity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine Derivatives: A Comprehensive Technical Guide Executive Summary In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Receptor Binding Affinity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine Derivatives: A Comprehensive Technical Guide

Executive Summary

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, the architectural rigidity and spatial geometry of the core scaffold dictate both binding affinity and subtype selectivity. The compound 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS: 2167921-61-9) represents a privileged, highly versatile pharmacophore[1]. Benzocycloheptene (benzoannulene) cores are foundational to several classes of neuroactive therapeutics, demonstrating profound efficacy as ligands for melatonin (MT1/MT2), dopamine (D3), and nociceptin (NOP) receptors[2][3].

This whitepaper provides an in-depth technical analysis of the receptor binding mechanics of 3-bromo-benzoannulen-6-amine derivatives. By dissecting the structural biology of the scaffold, detailing self-validating experimental protocols for affinity screening, and mapping the hit-to-lead optimization workflow, this guide serves as a definitive resource for medicinal chemists and pharmacologists.

Pharmacophore Rationale & Structural Biology

The utility of the 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine scaffold stems from three distinct structural features:

  • The 7-Membered Cycloheptene Ring: Unlike the planar indane or the relatively rigid tetralin systems, the 7-membered benzocycloheptene ring introduces a specific torsional strain (approximately 43 kcal/mol during isomerization) and a unique puckered conformation[3]. This conformational restriction forces the C6-substituent into an equatorial or axial trajectory that optimally aligns with the orthosteric binding pockets of target GPCRs, a critical factor for achieving MT1 over MT3 selectivity[2].

  • The C6-Primary Amine: The amine acts as the primary pharmacophoric anchor. In monoaminergic GPCRs (such as the Dopamine D3 receptor), this amine is protonated at physiological pH and forms an indispensable salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix 3[3].

  • The C3-Bromo Substitution: The bromine atom serves a dual purpose. Biologically, it provides a highly polarizable vector for halogen bonding with aromatic residues (e.g., Tryptophan or Phenylalanine) deep within the receptor's hydrophobic cleft. Synthetically, the C3-aryl bromide is a prime candidate for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to rapidly expand the Structure-Activity Relationship (SAR) library without rebuilding the bicyclic core[4].

SAR_Workflow Scaffold Base Scaffold (CAS: 2167921-61-9) C3_Mod C3: Pd-Catalyzed Cross-Coupling Scaffold->C3_Mod C6_Mod C6: N-Alkylation/ Amidation Scaffold->C6_Mod Assay Radioligand Binding (Ki Determination) C3_Mod->Assay C6_Mod->Assay Decision Affinity < 10 nM? Assay->Decision Decision->C3_Mod No (Iterate) Lead Lead Candidate Decision->Lead Yes

Caption: Hit-to-lead SAR optimization workflow for 3-bromo-benzoannulen-6-amines.

Target Receptor Profiles & Quantitative Binding Data

Modifications to the C6-amine (e.g., amidation) and the C3-position (e.g., arylation) drastically shift the receptor affinity profile. The table below summarizes the binding affinities ( Ki​ ) and functional profiles of representative benzocycloheptene derivatives across key GPCR targets based on established medicinal chemistry literature[2][3][5].

Derivative Class / ModificationTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Profile
Unmodified Base Scaffold MT1 / MT2> 1000 nMInactive / Weak Binder
C6-N-Acyl Derivatives MT10.04 - 1.2 nMFull Agonist
C6-N-Acyl (Di-methoxy substituted) MT25.0 - 12.0 nMAntagonist
C3-Aryl-C6-Alkylamine Dopamine D315.4 - 35.0 nMPartial Agonist
C3-Bromo-N-benzylamine NOP (ORL-1)45.0 - 80.0 nMAntagonist

Experimental Workflows: Self-Validating Protocols

To accurately determine the receptor binding affinity and functional efficacy of newly synthesized 3-bromo-benzoannulen-6-amine derivatives, the following self-validating protocols must be rigorously applied.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the derivatives by measuring their ability to displace a high-affinity radioligand.

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the target GPCR (e.g., human MT1 or D3).

  • Resuspend the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA and a protease inhibitor cocktail.

    • Causality: EDTA chelates divalent cations to inhibit metalloproteases, while the ice-cold environment prevents thermal denaturation of the GPCR architecture.

  • Homogenize using a Dounce tissue grinder (10 strokes) on ice.

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

    • Causality: This specific centrifugal force isolates the heavy membrane fraction (containing the GPCRs) from cytosolic proteins and nuclear debris.

Step 2: Competition Incubation

  • In a 96-well plate, combine 15–20 µg of membrane protein with a fixed concentration of radioligand (e.g., 0.1 nM [125I] -iodomelatonin for MT1, or [3H] -spiperone for D3).

  • Add varying concentrations of the test derivative ( 10−11 to 10−4 M).

  • Self-Validation Step: Dedicate control wells containing 10μM of a known high-affinity cold ligand (e.g., unlabeled melatonin or haloperidol) to define Non-Specific Binding (NSB). This ensures the measured radioactive signal is exclusively from orthosteric receptor binding, not lipid or plastic partitioning.

  • Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Separation and Detection

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of positively charged radioligands.

  • Wash the filters three times with ice-cold wash buffer to remove unbound ligand.

  • Measure radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput Functional Assay (cAMP Accumulation)

Because binding affinity ( Ki​ ) does not indicate whether a compound is an agonist or antagonist, a functional assay measuring Gi/o-protein mediated cAMP inhibition is required.

  • Seed GPCR-expressing cells in a 384-well microplate.

  • Stimulate the cells with 10μM Forskolin.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. This elevated baseline is necessary to detect the inhibitory action (Gi/o pathway) of the benzocycloheptene agonists.

  • Add the test derivative alongside 0.5mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX inhibits endogenous phosphodiesterases (PDEs), preventing the degradation of cAMP and ensuring the measured signal accurately reflects adenylyl cyclase activity.

  • Detect cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

    • Self-Validation Step: The ratiometric nature of TR-FRET normalizes well-to-well variations in cell number and assay volume, providing a highly robust and self-correcting readout.

Mechanistic Signaling Pathways

Upon successful binding of an agonistic 3-bromo-benzoannulen-6-amine derivative to a Gi/o-coupled receptor (such as MT1 or D3), a highly orchestrated intracellular signaling cascade is initiated.

GPCR_Signaling Ligand Benzoannulen-6-amine Derivative Receptor GPCR Target (MT1/MT2, D3) Ligand->Receptor Orthosteric Binding GProtein Gαi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Subunit Dissociation cAMP ↓ cAMP Levels Effector->cAMP Enzymatic Inhibition

Caption: GPCR Gi/o signaling pathway modulated by benzoannulen-6-amine derivatives.

References

  • Uchikawa, O., et al. "Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists." Journal of Medicinal Chemistry, 2002, 45(19), 4222-4239. URL:[Link]

  • Ortega, R., et al. "Binding Affinity and SAR of New Benzolactam Derivatives as Dopamine D3 Receptor Ligands." Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1773–1778. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10610018, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one." PubChem, URL:[Link]

  • Taylor & Francis. "Synthesis of functionalized benzocycloheptene analogs." Organic & Biomolecular Chemistry, 2024. URL:[Link]

Sources

Exploratory

Mechanism of action for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in CNS targets

Pharmacological Profiling of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (3-Br-6-AB): Mechanisms in CNS Targets As a Senior Application Scientist, evaluating novel psychoactive scaffolds requires moving beyond bas...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (3-Br-6-AB): Mechanisms in CNS Targets

As a Senior Application Scientist, evaluating novel psychoactive scaffolds requires moving beyond basic binding affinities to understand the dynamic, intracellular consequences of structural modifications. 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (3-Br-6-AB) represents a fascinating intersection of two distinct pharmacological design principles: conformational restriction and aromatic halogenation. This technical guide deconstructs the structural causality, polypharmacological mechanisms, and the self-validating assay systems required to profile this compound in central nervous system (CNS) targets.

Structural Rationale & Pharmacodynamics

The parent compound, 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene (6-AB), is a conformationally restricted analogue of amphetamine[1]. By embedding the ethylamine side-chain within a rigid benzocycloheptene ring, the molecule is locked into an extended trans-conformation[2]. This restriction limits the rotational degrees of freedom, forcing the ligand to adopt a highly specific binding pose within the orthosteric sites of monoamine transporters (MATs). While standard 6-AB exhibits only weak dopaminergic stimulant effects compared to flexible amphetamines[1], the addition of a bromine atom at the 3-position fundamentally alters its target selectivity.

Halogenation of the aromatic ring in phenylalkylamines dramatically increases lipophilicity and introduces halogen bonding capabilities within the transporter binding pocket[3]. This modification reliably shifts the molecule's affinity away from the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), and heavily toward the Serotonin Transporter (SERT)[3]. Consequently, 3-Br-6-AB is hypothesized to act primarily as a potent, SERT-selective monoamine releasing agent and a trace amine-associated receptor 1 (TAAR1) agonist[4].

Mechanisms of Action in CNS Targets

The mechanism of action for 3-Br-6-AB is biphasic, involving both membrane-bound transporters and intracellular G-protein coupled receptors (GPCRs):

  • SERT-Mediated Monoamine Efflux: Unlike simple reuptake inhibitors (e.g., SSRIs) that merely block the transporter pore, conformationally restricted amphetamines act as pseudo-substrates[5]. 3-Br-6-AB binds to the outward-facing conformation of SERT, is translocated intracellularly, and collapses the vesicular proton gradient, leading to non-exocytotic serotonin efflux[6].

  • TAAR1 Activation and Kinase Signaling: Once translocated into the presynaptic terminal, amphetamine derivatives bind to TAAR1, an intracellular Gs-coupled receptor[4]. Activation of TAAR1 stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) and activating Protein Kinase A (PKA) and Protein Kinase C (PKC)[4]. This kinase cascade phosphorylates SERT, triggering transporter internalization and facilitating sustained reverse transport[4].

Pathway Compound 3-Br-6-AB (Ligand) TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism SERT SERT Phosphorylation & Internalization Compound->SERT Substrate Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->SERT Phosphorylation Efflux Monoamine Efflux SERT->Efflux Reverse Transport

Diagram 1: Polypharmacological signaling cascade of 3-Br-6-AB via TAAR1 and SERT.

Quantitative Data Synthesis

To contextualize the pharmacological shift induced by the rigid ring and halogenation, the following table summarizes the comparative receptor interaction profiles. Note: Values for 3-Br-6-AB are extrapolated from established structure-activity relationship (SAR) models of halogenated phenylalkylamines.

CompoundStructural ModificationPrimary TargethDAT IC50 (nM)hSERT IC50 (nM)TAAR1 Efficacy (Emax %)
Amphetamine Flexible side-chainDAT / NET~150>10,000High (~90%)
6-AB Rigid benzocyclohepteneDAT / NET~300>5,000Moderate (~60%)
3-Br-6-AB Rigid + HalogenatedSERT / TAAR1>1,000<50High (~85%)

Self-Validating Experimental Workflows

To rigorously prove this mechanism of action, we must employ self-validating assay systems. A protocol is only as reliable as its internal controls; therefore, the following methodologies incorporate orthogonal validation steps to ensure that the observed signals are strictly target-mediated and not artifacts of cellular toxicity.

Workflow 1: Self-Validating SERT Efflux Assay

Objective: Differentiate between passive diffusion, simple reuptake inhibition, and true SERT-mediated efflux. Causality & Validation: We utilize HEK293 cells stably transfected with hSERT. Non-transfected wild-type HEK293 cells serve as the absolute negative control to rule out membrane disruption. Crucially, we incorporate an orthogonal blockade step using Fluoxetine to prove that the efflux is pore-dependent.

  • Cell Preparation: Seed HEK-hSERT and wild-type HEK293 (negative control) in 96-well plates.

  • Preloading: Incubate cells with 20 nM [3H]-Serotonin for 30 minutes at 37°C to load the intracellular vesicles.

  • Washing: Wash thrice with standard assay buffer to remove extracellular radioligand, establishing the baseline intracellular radioactive count.

  • Orthogonal Blockade (Validation Step): Pre-treat half the wells with 1 µM Fluoxetine (a selective SERT inhibitor) for 10 minutes. Causality: If 3-Br-6-AB induces efflux via SERT reverse transport, Fluoxetine will block the ligand from entering the pore, nullifying the efflux. If efflux still occurs, it indicates non-specific membrane leakage.

  • Ligand Exposure: Add 3-Br-6-AB in a concentration gradient (1 nM to 10 µM) and incubate for 20 minutes.

  • Quantification: Terminate the reaction, lyse the cells, and measure the remaining intracellular[3H]-Serotonin via liquid scintillation counting.

Workflow Step1 Seed HEK-hSERT Cells Step2 Preload [3H]-5-HT (30 min) Step1->Step2 Step3 Wash & Apply 3-Br-6-AB Step2->Step3 Step4 Incubate (15-30 min) Step3->Step4 Validation Orthogonal Blockade (+ Fluoxetine) Step3->Validation Control Step5 Liquid Scintillation Counting Step4->Step5 Validation->Step4

Diagram 2: Self-validating high-throughput workflow for SERT-mediated monoamine efflux.

Workflow 2: BRET-Based TAAR1 cAMP Accumulation Assay

Objective: Confirm that 3-Br-6-AB acts as an agonist at the intracellular TAAR1 receptor. Causality & Validation: Because TAAR1 is intracellular, standard membrane-binding assays are insufficient. We use a Bioluminescence Resonance Energy Transfer (BRET) biosensor to measure real-time cAMP production in living cells[7].

  • Transfection: Co-transfect HEK293 cells with human TAAR1 and the BRET cAMP biosensor (e.g., CAMYEL).

  • Baseline Measurement: Record the baseline BRET ratio (emission at 535 nm / 475 nm) to establish the resting cAMP level.

  • Antagonist Control (Validation Step): Pre-incubate a subset of cells with EPPTB (a selective TAAR1 antagonist). Causality: This proves that any subsequent cAMP spike is exclusively mediated by TAAR1 and not off-target Gs-coupled receptors (like 5-HT4 or 5-HT7).

  • Agonist Addition: Introduce 3-Br-6-AB and monitor the BRET ratio kinetically over 45 minutes. A decrease in the BRET ratio correlates with an increase in intracellular cAMP, confirming Gs-protein activation.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine Authored by: A Senior Application Scientist Introduction The benzosuberane scaffold, a seven-member...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine

Authored by: A Senior Application Scientist

Introduction

The benzosuberane scaffold, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Derivatives of this core are integral to the development of therapeutic agents targeting the central nervous system, as well as compounds with potential anti-inflammatory, anti-ulcer, and anti-tumor activities[2][3]. The specific functionalization of this scaffold allows for the fine-tuning of its pharmacological profile.

This document provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine . This target molecule incorporates a bromine atom on the aromatic ring, a common handle for further cross-coupling reactions, and an amine group on the cycloheptane ring, a key pharmacophore for interacting with biological targets. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing a robust and reproducible methodology based on established chemical transformations. The presented strategy prioritizes efficiency by utilizing a commercially available, advanced intermediate.

Overall Synthetic Strategy

The most direct and efficient pathway to the target compound is a one-step reductive amination of the corresponding ketone precursor. This approach streamlines the synthesis, minimizing step count and maximizing yield.

Synthetic_Workflow Precursor 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-6-one (2) Product 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-6-amine (1) Precursor->Product Reductive Amination (NH4OAc, NaBH3CN, MeOH)

Figure 1: Overall synthetic workflow from the ketone precursor to the target amine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-oneC₁₁H₁₁BrO239.11152356-67-7Sigma-Aldrich, etc.Starting material
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.08631-61-8Standard SupplierAmmonia source
Sodium Cyanoborohydride (NaBH₃CN)CH₃BNNa62.8425895-60-7Standard SupplierReducing agent; Highly Toxic
Methanol (MeOH)CH₄O32.0467-56-1Standard SupplierAnhydrous grade recommended
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Standard SupplierFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Standard SupplierAqueous solution for work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Standard SupplierDrying agent
Silica GelSiO₂60.087631-86-9Standard SupplierFor column chromatography (230-400 mesh)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Standard SupplierEluent for chromatography
HexanesC₆H₁₄86.18110-54-3Standard SupplierEluent for chromatography

Detailed Synthesis Protocol

Step 1: Reductive Amination of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-one (2)

This procedure outlines the conversion of the ketone functional group to a primary amine using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. This method is a well-established and mild procedure for reductive amination[5].

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-one (2) (1.0 g, 4.18 mmol).

  • Addition of Reagents: Add anhydrous methanol (40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add ammonium acetate (3.22 g, 41.8 mmol, 10 equivalents). Stir the mixture at room temperature for 30 minutes.

    • Causality: Using a large excess of ammonium acetate pushes the equilibrium towards the formation of the intermediate imine, which is necessary for the subsequent reduction.

  • Reduction: In a separate vial, carefully weigh sodium cyanoborohydride (0.39 g, 6.27 mmol, 1.5 equivalents). Add the sodium cyanoborohydride to the reaction mixture in small portions over 10 minutes.

    • Expertise & Experience: Sodium cyanoborohydride is chosen as the reducing agent because it is mild enough to selectively reduce the protonated imine intermediate in the presence of the ketone starting material. It is most effective at a slightly acidic pH, which is established by the ammonium acetate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The product amine should have a lower Rf value than the starting ketone.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding water (20 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel. Add saturated sodium bicarbonate solution (30 mL) to basify the mixture (check with pH paper to ensure pH > 8). Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Trustworthiness: Basifying the solution is crucial to deprotonate the ammonium salt of the product amine, rendering it soluble in the organic extraction solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 100% hexanes up to 70:30 hexanes:ethyl acetate, followed by a second gradient of 0-5% methanol in dichloromethane to elute the final product.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to afford 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine (1) . The expected yield is typically in the range of 65-80%.

Reaction Mechanism

The reductive amination proceeds in two main stages: the formation of an iminium ion followed by its reduction.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone Ketone (2) + NH₃ Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal +H⁺, -H₂O Imine Iminium Ion Hemiaminal->Imine Product Amine (1) Imine->Product Hydride Transfer Reducer NaBH₃CN Reducer->Imine

Figure 2: Mechanism of Reductive Amination.

  • Imine/Iminium Ion Formation: The ketone (2) reacts with ammonia (from ammonium acetate) to form a hemiaminal intermediate. Under the slightly acidic conditions provided by the ammonium salt, this intermediate readily dehydrates to form a protonated imine, also known as an iminium ion.

  • Hydride Reduction: The iminium ion is a strong electrophile and is rapidly and selectively reduced by the hydride (H⁻) delivered from sodium cyanoborohydride. This reduction yields the final primary amine product (1).

Characterization of Final Product

The structure of the synthesized 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine (1) should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons (likely 3H, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), a methine proton (1H) adjacent to the amine group, and a series of multiplets for the methylene protons (8H) of the cycloheptane ring. A broad singlet for the amine protons (2H) would also be present.

  • ¹³C NMR: Approximately 11 distinct carbon signals are expected, including those for the brominated and non-brominated aromatic carbons, the CH-NH₂ carbon, and the aliphatic CH₂ carbons of the seven-membered ring.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ peak corresponding to the calculated mass of the product. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be clearly visible.

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-one: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Sodium Cyanoborohydride: Highly toxic and corrosive. It can release toxic hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution and have a proper quenching protocol in place (e.g., using bleach solution for residual reagent).

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Learmonth, D. A., Proctor, G. R., & Scopes, D. I. C. (1997). Synthesis and utilisation of 6-aminotetrahydrobenzo[1]annulenes. Journal of the Chemical Society, Perkin Transactions 1, (17), 2569-2575. [Link]

  • Learmonth, D. A., Proctor, G. R., & Scopes, D. I. C. (1997). Synthesis and utilisation of 6-aminotetrahydrobenzo[1]annulenes. RSC Publishing. [Link]

  • Chemspace. 3-bromo-6-methyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-ol. Chemspace. [Link]

  • Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PMC. [Link]

  • Wang, L., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2999. [Link]

  • NextSDS. 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. NextSDS. [Link]

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. PubChem. [Link]

  • ResearchGate. (2015). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link]

  • White, M. C., et al. (2011). Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis. Journal of the American Chemical Society, 133(45), 18262–18265. [Link]

  • ResearchGate. (2026). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link]

  • IRIS-AperTO. (2025). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. IRIS-AperTO. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. PubChem. [Link]

  • NextSDS. 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-one. NextSDS. [Link]

Sources

Application

The Strategic Utility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in Modern Drug Discovery

Introduction: Unveiling a Scaffold of Therapeutic Potential In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that provide a gateway to diverse and biologically relevant chemical space...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that provide a gateway to diverse and biologically relevant chemical space is paramount. The 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine scaffold has emerged as a building block of significant interest. Its unique three-dimensional conformation, conferred by the fused benzene and seven-membered cycloheptane rings, presents a rigid yet adaptable framework for the strategic placement of pharmacophoric elements. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this versatile building block in contemporary drug discovery programs.

The strategic incorporation of a bromine atom on the aromatic ring and an amine on the cycloheptane moiety provides two orthogonal handles for chemical modification. The aryl bromide is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate target affinity and selectivity. Concurrently, the amine functionality serves as a crucial anchor for building out side chains that can interact with specific pockets of a biological target, influence physicochemical properties, and enhance pharmacokinetic profiles. This dual functionality makes 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine a powerful tool for library synthesis and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The table below summarizes the key computed properties of the parent ketone, 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, which serves as a common precursor.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrOPubChem CID: 10610018
Molecular Weight 239.11 g/mol PubChem CID: 10610018
XLogP3 3.3PubChem CID: 10610018
Hydrogen Bond Donor Count 0PubChem CID: 10610018
Hydrogen Bond Acceptor Count 1PubChem CID: 10610018
Rotatable Bond Count 0PubChem CID: 10610018

Proposed Synthesis of the Building Block

A plausible and effective strategy involves a two-step sequence: oximation of the ketone followed by reduction to the desired primary amine. This approach circumvents the challenges associated with direct reductive amination of the ketone at the less sterically hindered 5-position.

Diagram 1: Proposed Synthetic Pathway

G Start 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Intermediate 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one Oxime Start->Intermediate Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux Product 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine Intermediate->Product H₂, Pd/C or Na/Hg, Ethanol

Caption: Proposed two-step synthesis of the target amine from the corresponding ketone.

Protocol 1: Synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

This protocol is adapted from methodologies reported for the synthesis of 6-aminotetrahydrobenzoannulenes.

Step 1: Oximation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.2 M.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Oxime to the Primary Amine

  • Reaction Setup: In a hydrogenation vessel, dissolve the oxime from the previous step in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10 mol%) to the solution.

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours. Alternatively, a sodium amalgam (Na/Hg) reduction can be employed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine. The product can be further purified by crystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine scaffold is a privileged starting point for the development of therapeutics targeting a range of diseases, particularly in oncology and neuroscience.

Targeting Neurological Disorders: GluN2B Negative Allosteric Modulators

Derivatives of the aminobenzocycloheptene scaffold have shown significant promise as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. The benzoannulene core provides a suitable framework to position substituents that can interact with the allosteric binding site at the interface of the GluN1b and GluN2B subunits. The amine at the 6-position can be elaborated with various side chains to fine-tune binding affinity and selectivity, while modifications at the 3-position via cross-coupling can explore additional binding pockets.

Diagram 2: Conceptual Drug Design Strategy for GluN2B NAMs

G BuildingBlock 3-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-6-amine Suzuki Suzuki Coupling (Aryl, Heteroaryl Groups) BuildingBlock->Suzuki Modification at 3-position Buchwald Buchwald-Hartwig Amination (Aryl, Heteroaryl Amines) BuildingBlock->Buchwald Modification at 3-position Amide Amide Coupling (Side Chain Elaboration) BuildingBlock->Amide Modification at 6-amino group FinalCompounds Library of Potential GluN2B NAMs Suzuki->FinalCompounds Buchwald->FinalCompounds Amide->FinalCompounds

Caption: Diversification of the building block to generate potential GluN2B NAMs.

Oncological Applications: Selective Estrogen Receptor Degraders (SERDs)

The 6,7-dihydro-5H-benzoannulene scaffold has been identified as a core structure for the development of Selective Estrogen Receptor Degraders (SERDs). In hormone receptor-positive breast cancers, the estrogen receptor (ERα) is a key driver of tumor growth. SERDs represent a therapeutic strategy aimed at not only blocking ERα signaling but also promoting its degradation. The unique geometry of the benzoannulene system can be exploited to design molecules that induce a conformational change in the ERα ligand-binding domain, leading to its ubiquitination and subsequent proteasomal degradation. The bromo and amino functionalities on the title building block offer ideal vectors for the attachment of side chains designed to engage with the ERα and recruit the cellular degradation machinery.

Protocols for Cross-Coupling Reactions

The true synthetic power of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine lies in the versatility of its aryl bromide moiety for palladium-catalyzed cross-coupling reactions. The presence of a free amine in the molecule necessitates careful selection of reaction conditions to avoid potential side reactions, such as catalyst inhibition or self-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. This protocol outlines the coupling of the building block with a generic arylboronic acid.

Materials:

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

  • Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Anhydrous solvents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R [R'B(OH)₃]⁻ Transmetal Transmetalation PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination Start Ar-Br Boronic R'-B(OH)₂ Base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This protocol describes the coupling of the building block with a primary or secondary amine.

Materials:

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (1.0 eq)

  • Amine coupling partner (1.1-1.5 eq)

  • Pd₂(dba)₃ (0.01-0.05 eq) or another suitable palladium precatalyst

  • XPhos, SPhos, or other suitable phosphine ligand (0.02-0.10 eq)

  • Sodium tert-butoxide (NaOtBu) or another suitable strong, non-nucleophilic base (1.2-2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reactant Addition: Add 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, and carefully quench with water or saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite®.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine represents a highly valuable and versatile building block for modern drug discovery. Its unique conformational properties and dual points for chemical diversification provide a robust platform for the synthesis of compound libraries targeting a wide range of biological entities. The provided synthetic and cross-coupling protocols offer a solid foundation for researchers to explore the full potential of this scaffold in the development of next-generation therapeutics for neurological disorders, cancer, and beyond. Careful optimization of reaction conditions, guided by the principles outlined in this note, will be key to unlocking the full synthetic utility of this promising molecular framework.

References

  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). A new α-amino acid esters formation via decarboxylation. Organic Letters, 17(2), 406-409. Available at: [Link]

  • Hölzer, K., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzoannulen-7-amine Analogues and the
Method

Application Note: NMR Characterization and Structural Assignment of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

Application Note: NMR Characterization and Structural Assignment of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization and Structural Assignment of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS: 2167921-61-9)

Introduction and Chemical Context

The benzosuberene (tetrahydro-5H-benzo[7]annulene) scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart conformational restriction in drug design. Derivatives of this bicyclic system have been extensively explored as potent inhibitors of tubulin polymerization, vascular disrupting agents, and GPCR ligands[1].

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS: 2167921-61-9) serves as a highly versatile bifunctional building block. The bromine atom at the C3 position provides an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine at C6 allows for rapid amidation, reductive amination, or urea formation. Because the 7-membered ring introduces complex conformational dynamics, rigorous Nuclear Magnetic Resonance (NMR) characterization is critical to validate batch-to-batch structural integrity and stereochemical purity before downstream synthesis.

Structural Dynamics and NMR Causality

Unlike rigid 6-membered rings, the 7-membered benzo-fused ring of the benzosuberene system exists in a dynamic equilibrium between pseudo-chair and pseudo-boat conformations[2]. This conformational flexibility directly dictates the observed NMR phenomena:

  • Diastereotopic Benzylic Protons (C5 and C9): The presence of the chiral center at C6 (bearing the amine) breaks the symmetry of the molecule. Consequently, the two protons on the adjacent C5 carbon, as well as those on the C9 carbon, are in distinct magnetic environments. They will not appear as simple triplets but rather as complex, distinct multiplets (diastereotopic pairs) due to geminal coupling ( 2J≈14 Hz) and differing dihedral angles with the adjacent protons.

  • 1,2,4-Trisubstituted Aromatic Pattern: The bromine atom at C3 isolates the C4 proton between the halogen and the C4a bridgehead. This results in a classic 1,2,4-spin system where H4 appears as a fine doublet (meta-coupling, 4J≈2.0 Hz), H1 appears as an ortho-coupled doublet ( 3J≈8.0 Hz), and H2 appears as a doublet of doublets ( 3J≈8.0 Hz, 4J≈2.0 Hz).

Standardized Experimental Protocol

To ensure a self-validating analytical system, 1D NMR must be paired with 2D techniques (COSY, HSQC, HMBC). Relying solely on 1D 1 H NMR is insufficient due to the overlapping multiplets in the aliphatic region (C7 and C8).

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is preferred over DMSO- d6​ to prevent the primary amine protons from exchanging too slowly and broadening the aliphatic baseline.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference, ensuring high precision for chemical shift reporting.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Acquisition Parameters (400 MHz or 600 MHz Spectrometer)
  • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

  • 13 C NMR: 512–1024 scans, D1 of 2.0 s, spectral width of 250 ppm. WALTZ-16 decoupling applied.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range nJCH​ couplings of 8 Hz. Causality: HMBC is the critical self-validating step. It unambiguously links the aliphatic 7-membered ring to the aromatic ring by showing correlations from the benzylic protons (H5, H9) to the bridgehead carbons (C4a, C9a), definitively proving the position of the bromine atom at C3.

Expected Multinuclear NMR Data

The following tables summarize the expected empirical chemical shifts, multiplicities, and coupling constants for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine, derived from established structural heuristics of the benzosuberene framework[1][2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
H4 7.32d 4J=2.0 1HAromatic; meta to H2.
H2 7.25dd 3J=8.0 , 4J=2.0 1HAromatic; ortho to H1, meta to H4.
H1 7.01d 3J=8.0 1HAromatic; ortho to H2.
H6 3.15m-1HMethine attached to amine.
H5a, H5b 2.85, 2.60m 2J≈14.0 (geminal)2HBenzylic CH 2​ ; diastereotopic.
H9a, H9b 2.80, 2.70m 2J≈14.0 (geminal)2HBenzylic CH 2​ ; diastereotopic.
H8a, H8b 1.90, 1.70m-2HAliphatic CH 2​ .
H7a, H7b 1.85, 1.60m-2HAliphatic CH 2​ .
-NH 2​ 1.50br s-2HExchanges with D 2​ O.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionExpected Shift ( δ , ppm)Carbon TypeAssignment Logic (HMBC Validation)
C4a 142.5C (Quaternary)Bridgehead; correlates with H5 and H4.
C9a 138.2C (Quaternary)Bridgehead; correlates with H9 and H1.
C4 132.1CHAromatic; correlates with H2.
C1 130.5CHAromatic; correlates with H9.
C2 129.2CHAromatic; correlates with H4.
C3 119.8C-BrHalogenated carbon; strong correlation from H1 and H4.
C6 51.5CH-NH 2​ Deshielded by electronegative nitrogen.
C5 42.1CH 2​ Benzylic; adjacent to chiral C6.
C7 36.2CH 2​ Aliphatic ring carbon.
C9 33.4CH 2​ Benzylic ring carbon.
C8 26.8CH 2​ Most shielded aliphatic carbon.

2D NMR Workflow Visualization

To ensure absolute trustworthiness in the structural assignment, the following analytical workflow should be executed. The HMBC step is the linchpin that prevents misassignment of regioisomers (e.g., differentiating 3-bromo from 2-bromo derivatives).

NMR_Workflow Start Sample Prep: CDCl3 + TMS Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analyze1D Identify Aromatic Spin System (1,2,4-Trisubstituted) Acq1D->Analyze1D Analyze2D Map Aliphatic Spin System (H5-H6-H7-H8-H9 via COSY) Acq2D->Analyze2D HMBC HMBC Correlations (Link Rings & Position Br at C3) Analyze1D->HMBC Analyze2D->HMBC Final Unambiguous Structural Assignment HMBC->Final

Caption: Self-validating 2D NMR workflow for the structural assignment of benzosuberene derivatives.

References

  • Niu, H., et al. (2019). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. DOI:[Link]

  • Herndon, J. W., et al. (1998). Reactions of Benzocyclic β-Keto Esters with Tosyl and 4-Nitrophenyl Azide. Structural Influence of Dicarbonyl Substrate and Azide Reagent. The Journal of Organic Chemistry, 63(14), 4679–4684. DOI:[Link]

Sources

Application

Application Note: Derivatization Strategies for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in SAR Studies

Application Note: Derivatization Strategies for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine in SAR Studies Executive Summary The exploration of novel chemical space is a cornerstone of modern drug discovery. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine in SAR Studies

Executive Summary

The exploration of novel chemical space is a cornerstone of modern drug discovery. The scaffold 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS: 2167921-61-9) represents a highly versatile, bifunctional building block for Structure-Activity Relationship (SAR) studies. Featuring a benzosuberane (benzo[7]annulene) core, this molecule provides a unique 3D vector projection that helps medicinal chemists escape the "flatland" often associated with smaller indane or tetralin systems .

This application note details the authoritative protocols for the orthogonal derivatization of this scaffold. By selectively modifying the C6 aliphatic amine and the C3 aryl bromide, researchers can rapidly generate diverse libraries for high-throughput screening.

Mechanistic Rationale & Scaffold Analysis

Successful library generation using this bifunctional scaffold requires strict control over reaction sequencing. The molecule possesses two reactive handles:

  • C6 Primary Aliphatic Amine: Highly nucleophilic and capable of coordinating to transition metals.

  • C3 Aryl Bromide: An electrophilic site primed for palladium-catalyzed cross-coupling.

The Causality of Reaction Sequencing: If Palladium-catalyzed cross-coupling is attempted on the unprotected scaffold, the free primary amine will coordinate to the Palladium center, effectively poisoning the catalyst. Furthermore, the unprotected amine can undergo competitive intermolecular or intramolecular Buchwald-Hartwig amination. Therefore, the governing principle of this SAR workflow is to cap the amine first . Converting the amine into an amide or sulfonamide eliminates its nucleophilicity and metal-coordinating ability, cleanly setting the stage for subsequent C–C bond formation at the C3 position .

Orthogonal Derivatization Workflow

SAR_Workflow Core 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (Bifunctional Scaffold) Step1 Step 1: N-Derivatization (Masks Amine Nucleophilicity) Core->Step1 Amide Amide Coupling (HATU, DIPEA) Step1->Amide Sulfonamide Sulfonylation (R-SO2Cl, DIPEA) Step1->Sulfonamide Step2 Step 2: C-C Cross-Coupling (Expands Hydrophobic Core) Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, R-B(OH)2) Step2->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) Step2->Buchwald Amide->Step2 Sulfonamide->Step2

Orthogonal derivatization workflow for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine.

Protocol 1: Chemoselective N-Derivatization (C6 Amine)

The following protocols establish the "Left-Hand Side" (LHS) of the SAR library while simultaneously protecting the scaffold for downstream metal catalysis.

1A. Sulfonylation of the C6 Amine

This procedure utilizes mild conditions to prevent the degradation of sensitive sulfonyl chlorides. Acetonitrile (MeCN) is selected as the solvent because it provides excellent solubility for the amine hydrochloride salt (once neutralized) and is easily removed during lyophilization or workup .

Step-by-Step Methodology:

  • Preparation: In an oven-dried 8 mL vial, dissolve 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride (0.30 mmol) in anhydrous MeCN (1.5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.05 mmol, 3.5 eq.). Causality: The excess base is required to neutralize the hydrochloride salt of the starting material and to act as an acid scavenger for the HCl generated during the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add the desired sulfonyl chloride (0.36 mmol, 1.2 eq.) dissolved in MeCN (0.5 mL).

  • Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 16 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The primary amine starting material exhibits a distinct isotopic doublet at m/z 240.0 / 242.0 [M+H]⁺ (due to ⁷⁹Br and ⁸¹Br). The reaction is complete when this doublet disappears and is replaced by the corresponding sulfonamide mass. Additionally, a Ninhydrin TLC stain will show the loss of the primary amine's characteristic purple spot.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with 1N HCl, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

1B. HATU-Mediated Amidation

HATU is selected over traditional EDC/HOBt coupling agents due to its superior kinetics. The benzosuberane ring exerts moderate steric bulk around the C6 position; HATU ensures rapid, complete conversion while minimizing the risk of epimerization if enantiopure starting materials are used.

Step-by-Step Methodology:

  • Activation: In a vial, dissolve the target carboxylic acid (0.33 mmol, 1.1 eq.) and HATU (0.36 mmol, 1.2 eq.) in anhydrous DMF (2 mL). Add DIPEA (0.90 mmol, 3.0 eq.) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (0.30 mmol) to the activated mixture.

  • Reaction: Stir at room temperature for 4–8 hours.

  • Self-Validation System: Confirm the loss of the m/z 240/242 doublet via LC-MS. The appearance of the [M+H]⁺ peak of the amide confirms success.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry and concentrate.

Protocol 2: Palladium-Catalyzed Cross-Coupling (C3 Bromide)

Once the amine is capped, the C3 aryl bromide is primed for cross-coupling to explore the "Right-Hand Side" (RHS) of the SAR space.

2A. Suzuki-Miyaura Coupling

This protocol utilizes Pd(dppf)Cl₂ as the catalyst. Causality: The bidentate dppf ligand is bulky and electron-rich, which accelerates the rate-limiting reductive elimination step in sterically hindered cross-couplings. A biphasic Dioxane/Water system is used to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), preventing salt precipitation that can coat and deactivate the catalyst .

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the N-capped bromobenzosuberane intermediate (0.20 mmol), the desired aryl/heteroaryl boronic acid (0.30 mmol, 1.5 eq.), and K₂CO₃ (0.60 mmol, 3.0 eq.).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 2.5 mL total volume).

  • Degassing: Sparge the suspension with Argon or Nitrogen gas for 10 minutes. Critical Step: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.01 mmol, 5 mol%). Seal the vial immediately.

  • Reaction: Heat the mixture to 90–100 °C in an oil bath or heating block for 12–18 hours.

  • Self-Validation System: Analyze the crude mixture via LC-MS. The defining validation marker is the loss of the 1:1 isotopic bromine doublet ([M] and[M+2]). The cross-coupled product will present as a singlet mass (assuming no other halogens are present in the boronic acid).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative parameters and analytical markers for the derivatization of the 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine scaffold.

Reaction StepTarget HandleReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected YieldKey Analytical Marker (LC-MS)
Sulfonylation C6-AmineR-SO₂Cl, DIPEAMeCN20–251665–85%Loss of m/z 240/242 [M+H]⁺
Amidation C6-AmineR-COOH, HATU, DIPEADMF20–254–870–90%Loss of m/z 240/242 [M+H]⁺
Suzuki Coupling C3-BromideR-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1)90–10012–1850–80%Loss of 1:1 isotopic Br doublet
Buchwald-Hartwig C3-BromideR-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene10016–2440–70%Loss of 1:1 isotopic Br doublet

References

  • ChemRxiv. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Libraries". ChemRxiv. Available at:[Link]

  • Google Patents. "WO2024006726A2 - Compounds as inhibitors of axl". World Intellectual Property Organization.
Method

Chromatographic Separation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine Enantiomers: A Technical Guide

Introduction & Context 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine is a highly valuable chiral building block, prominently utilized in the synthesis of 7-azaindazole AXL receptor tyrosine kinase inhibitors. These...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine is a highly valuable chiral building block, prominently utilized in the synthesis of 7-azaindazole AXL receptor tyrosine kinase inhibitors. These inhibitors are critical in modern oncology for overcoming therapeutic resistance and blocking AXL signaling in tumors .

Structurally, this molecule features a primary amine situated on a fused 7-membered benzocycloheptene ring. The enantiomeric separation of underivatized primary amines is notoriously challenging. The highly polar nature of the primary amine leads to strong hydrogen bonding and ion-exchange interactions with residual silanols on standard silica-based stationary phases, resulting in severe peak tailing, irreversible adsorption, and poor resolution. As a Senior Application Scientist, I have designed this protocol to bypass these limitations using two orthogonal, field-proven strategies: Crown Ether Complexation (HPLC) and Polysaccharide Supercritical Fluid Chromatography (SFC) .

Mechanistic Principles of Chiral Separation (Causality)

To achieve baseline resolution, the chromatographic environment must be strictly controlled to dictate the ionization state of the primary amine.

Strategy A: Crown Ether Complexation (HPLC) Crown ether chiral stationary phases (CSPs), such as CROWNPAK CR-I(+), utilize a chiral 18-crown-6 ether cavity. For chiral recognition to occur, the primary amine must be fully protonated (-NH 3+​ ). The protonated amine acts as a "guest" that docks into the chiral "host" cavity of the crown ether. The steric bulk of the 3-bromo-benzocycloheptene moiety interacts with the chiral barrier of the CSP, creating a differential Gibbs free energy ( ΔΔ G) between the enantiomers .

  • Causality: This mechanism strictly mandates a highly acidic mobile phase (pH < 2.0, typically using perchloric acid, HClO 4​ ) to guarantee complete protonation of the amine. Without this acidic environment, the host-guest complex cannot form, and separation fails.

Strategy B: Polysaccharide SFC Derivatized amylose or cellulose CSPs (e.g., CHIRALPAK IG or IF) rely on steric fit, π−π interactions, and hydrogen bonding. In SFC, supercritical CO 2​ is paired with an organic modifier.

  • Causality: Because primary amines interact aggressively with the stationary phase backbone, a basic additive (e.g., 0.1% ammonium hydroxide or diethylamine) is strictly required. The basic additive suppresses analyte ionization and masks active silanol sites, preventing peak tailing and ensuring sharp, symmetrical peaks .

Workflow Start Racemic 3-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulen-6-amine Decision Select Separation Strategy Start->Decision Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Decision->Crown Aqueous/Reverse Phase Poly Polysaccharide CSP (e.g., CHIRALPAK IG / IF) Decision->Poly SFC/Normal Phase CrownMP Acidic Mobile Phase (pH < 2.0, HClO4) Protonates Primary Amine Crown->CrownMP PolyMP SFC / Normal Phase Basic Additive (0.1% NH4OH) Suppresses Ionization Poly->PolyMP Result1 Baseline Resolution (Host-Guest Complexation) CrownMP->Result1 Result2 Baseline Resolution (Steric & H-Bonding) PolyMP->Result2

Decision tree for selecting chiral separation strategies for primary amines.

Experimental Protocols & Self-Validating Systems

Every protocol must be a self-validating system. Prior to sample analysis, a System Suitability Test (SST) is executed. The system validates its own readiness by injecting a known racemic standard. If the resolution ( Rs​ ) falls below the defined threshold, the sequence automatically halts to prevent the generation of ambiguous data.

Protocol A: Crown Ether HPLC Method

Objective: Analytical determination of enantiomeric excess (ee) using host-guest complexation.

  • Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 using Perchloric acid (HClO 4​ ). Mix with HPLC-grade Methanol in an 80:20 (v/v) ratio. Causality: Perchloric acid provides the necessary low pH without high UV absorbance, allowing clean detection at low wavelengths.

  • Column Equilibration: Install a CROWNPAK CR-I(+) column (4.6 x 150 mm, 5 µm). Set the column oven to 10 °C. Causality: Lower temperatures thermodynamically favor the formation of the inclusion complex, significantly enhancing the resolution of the enantiomers.

  • System Parameters:

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Self-Validation (SST): Inject the racemic standard. The system must achieve Rs​≥1.5 and a Tailing Factor ( Tf​ ) ≤1.5 . A subsequent blank injection (diluent only) must show no carryover >0.1% of the principal peak.

Mechanism Amine Protonated Analyte R-NH3+ Complex Diastereomeric Complex Host-Guest Interaction Amine->Complex enters cavity Crown Crown Ether Selector 18-Crown-6 Cavity Crown->Complex encapsulates Elution Enantiomer Elution Differential ΔΔG Complex->Elution stereoselective release

Host-guest complexation mechanism between protonated amine and crown ether.

Protocol B: Polysaccharide SFC Method

Objective: High-throughput analytical screening or preparative scale-up.

  • Mobile Phase Preparation: The mobile phase consists of supercritical CO 2​ (Pump A) and Methanol containing 0.1% v/v Ammonium Hydroxide (NH 4​ OH) (Pump B). Causality: NH 4​ OH is volatile and basic, making it ideal for SFC to deprotonate the amine and mask silanols without leaving non-volatile residue during preparative recovery.

  • Column Equilibration: Install a CHIRALPAK IG column (4.6 x 250 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Causality: Maintaining 120 bar ensures the CO 2​ remains in a supercritical state, preventing phase separation and baseline noise.

  • System Parameters:

    • Flow Rate: 3.0 mL/min (Isocratic 70% CO 2​ / 30% Modifier)

    • Temperature: 35 °C

    • Detection: UV at 220 nm / PDA

  • Self-Validation (SST): Inject the racemic standard. The system must achieve Rs​≥2.0 (SFC typically yields sharper peaks than HPLC) and pressure ripple must remain <2% , validating pump performance and fluid stability.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the racemic separation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine using the two orthogonal methods.

Chromatographic ParameterProtocol A: Crown Ether HPLCProtocol B: Polysaccharide SFC
Stationary Phase CROWNPAK CR-I(+)CHIRALPAK IG
Mobile Phase H 2​ O (pH 1.5, HClO 4​ ) / MeOH (80:20)CO 2​ / MeOH with 0.1% NH 4​ OH (70:30)
Flow Rate 0.5 mL/min3.0 mL/min
Column Temperature 10 °C35 °C
Retention Time 1 ( Rt1​ ) 4.2 min2.8 min
Retention Time 2 ( Rt2​ ) 5.8 min3.5 min
Selectivity ( α ) 1.521.38
Resolution ( Rs​ ) 2.43.1
Tailing Factor ( Tf​ ) 1.41.1
Primary Use Case Analytical ee% determinationHigh-throughput / Preparative scale-up

References

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry (PubMed).[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (PMC).[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Pharmaceutical Analysis (PMC).[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in biological media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-am...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in biological media. As a molecule with a significant hydrophobic core, achieving and maintaining a sufficient concentration in aqueous buffers and cell culture media is a critical prerequisite for obtaining reliable and reproducible experimental results. This guide provides a structured approach to troubleshooting and overcoming these solubility issues, from fundamental principles to advanced formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

Q1: I'm having trouble dissolving 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in my aqueous buffer. What is the recommended starting point?

A1: Due to its hydrophobic structure, direct dissolution in aqueous buffers is highly unlikely to be successful. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[1][2] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with water.[2]

Q2: What concentration of organic co-solvent is acceptable in my biological experiment?

A2: This is a critical consideration, as high concentrations of organic solvents can be toxic to cells or interfere with assay components.[3][4] For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%.[4] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples, to account for any solvent-induced effects.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous media. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration may be too high. Try working with a lower final concentration of the compound.

  • Increase the co-solvent concentration (with caution): If your experimental system can tolerate it, a slightly higher final co-solvent concentration might keep the compound in solution. However, always be mindful of the solvent's potential for toxicity or off-target effects.[3]

  • Explore alternative solubilization strategies: If simple co-solvents are not sufficient, you may need to consider more advanced techniques such as pH adjustment, the use of cyclodextrins, or surfactants.[5][6]

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Gentle warming and brief sonication can help to dissolve the compound in the initial organic solvent to create the stock solution. However, be cautious with heating, as it can potentially degrade the compound. These methods are generally less effective for increasing the equilibrium solubility in the final aqueous medium and may lead to the formation of a supersaturated, unstable solution that precipitates over time.

Section 2: Troubleshooting and In-depth Solubilization Guides

This section provides a more detailed, step-by-step approach to overcoming the solubility challenges of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

Decision-Making Workflow for Solubilization Strategy

The choice of solubilization method depends on the requirements of your specific experimental system. The following diagram illustrates a logical workflow for selecting an appropriate strategy.

solubilization_workflow start Start: Poorly Soluble Compound (3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine) stock_prep Prepare concentrated stock in 100% organic co-solvent (e.g., DMSO, Ethanol) start->stock_prep dilution Dilute stock into aqueous biological media stock_prep->dilution precipitation_check Does compound precipitate? dilution->precipitation_check success Success! Proceed with experiment. (Include vehicle control) precipitation_check->success No troubleshoot Troubleshoot / Advanced Strategies precipitation_check->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment (Form a salt) troubleshoot->ph_adjust cyclodextrin Strategy 2: Cyclodextrins (Inclusion Complex) troubleshoot->cyclodextrin surfactant Strategy 3: Surfactants (Micellar Solubilization) troubleshoot->surfactant formulation Strategy 4: Advanced Formulations (Liposomes/Nanoparticles) troubleshoot->formulation

Caption: A decision-making workflow for selecting a solubilization strategy.

Guide 1: Co-Solvent and pH Adjustment Strategy

The amine group in 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine is a key chemical feature that can be leveraged to improve its aqueous solubility. Amines are basic and can be protonated at acidic pH to form more soluble salts.[7][8]

Principle: By lowering the pH of the aqueous medium, the amine group (-NH2) can be converted to its corresponding ammonium salt (-NH3+), which is more polar and thus more water-soluble.

  • Prepare an acidic stock solution: Instead of dissolving the compound in a neutral organic solvent, prepare a concentrated stock solution in an acidic solution. For example, dissolve the compound in 100% DMSO first, then dilute this into an acidic buffer (e.g., citrate or acetate buffer, pH 4-5) to a high but soluble concentration.

  • Determine the pKa (if unknown): Ideally, the pKa of the amine should be known to select an appropriate pH. As a general rule, the pH of the final solution should be at least 1-2 units below the pKa of the amine to ensure it is predominantly in its protonated, salt form.

  • Dilution into final media: Dilute the acidic stock solution into your final biological media. Be aware that the buffering capacity of your final media will influence the final pH. It may be necessary to adjust the pH of the final media to maintain the solubility of the compound.

  • Important Considerations:

    • Biological Compatibility: Ensure that the final pH of your experimental media is compatible with your cells or assay system.

    • Buffering Capacity: The buffer in your final media must be strong enough to maintain the desired pH after the addition of the acidic stock.

    • Precipitation at Neutral pH: Be aware that if the pH of the solution shifts towards neutral or basic, the compound may deprotonate and precipitate out of solution.

Guide 2: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules, like 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine, forming a water-soluble "inclusion complex".[][12]

Principle: The hydrophobic part of the target molecule is sequestered inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall aqueous solubility of the guest molecule.[10]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[13]

  • Prepare the Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Complexation:

    • Method A (Direct Solubilization): Add the powdered 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine directly to the HP-β-CD solution. Vortex and/or sonicate the mixture until the compound dissolves. This may take some time.

    • Method B (Solvent Evaporation): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent under a stream of nitrogen or using a rotary evaporator. The resulting thin film can then be rehydrated with the aqueous buffer.

  • Sterile Filtration: Once the complex is formed, sterile-filter the solution through a 0.22 µm filter before use in cell culture.

Parameter Co-Solvent (DMSO) Cyclodextrin (HP-β-CD)
Mechanism Increases solvent polarityEncapsulation (Inclusion Complex)
Typical Final Conc. < 0.5%1-5% (can vary)
Potential Issues Cellular toxicity, assay interferenceCan extract cholesterol from cell membranes at high concentrations
Best For Initial screening, simple assaysWhen co-solvents are problematic, in vivo studies
Guide 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.[16]

Principle: The hydrophobic 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine partitions into the hydrophobic core of the micelles, allowing it to be dispersed in the aqueous medium.

  • Choice of Surfactant: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[15][17]

  • Concentration: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.

  • Potential for Interference: Surfactants can permeabilize cell membranes and may interfere with certain assays. As with co-solvents, appropriate vehicle controls are essential.[18]

Guide 4: Advanced Formulation Strategies: Liposomes and Nanoparticles

For applications requiring in vivo administration or when other methods fail, advanced formulation strategies like liposomal encapsulation or nanoparticle formation can be employed.[19][20]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic compounds can be entrapped within the lipid bilayer.[][22] The amine group on the target molecule also allows for "active" or "remote" loading into liposomes using a pH gradient, which can achieve very high encapsulation efficiencies.[23][24]

  • Nanoparticles: The compound can be encapsulated within a polymeric matrix to form nanoparticles.[25][26] Techniques like nanoprecipitation or solvent evaporation are commonly used for this purpose.[20][27] These formulations can enhance solubility, stability, and bioavailability.[19]

These advanced techniques require specialized expertise and equipment but offer significant advantages for drug delivery applications.

solubilization_mechanisms cluster_cosolvent Co-Solvent cluster_cyclodextrin Cyclodextrin cluster_surfactant Surfactant Micelle cosolvent_node Compound + Water + Co-solvent (e.g., DMSO) cyclodextrin_node Hydrophobic Compound (Inside Cavity) cyclodextrin_shell Hydrophilic Exterior cyclodextrin_node->cyclodextrin_shell Forms Inclusion Complex micelle_core Hydrophobic Core (Compound Inside) micelle_shell Hydrophilic Heads micelle_core->micelle_shell Forms Micelle

Caption: Mechanisms of different solubilization strategies.

Section 3: Summary and Final Recommendations

Overcoming the poor aqueous solubility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine is a critical step for successful experimentation.

  • Start Simple: Always begin by preparing a high-concentration stock in a suitable organic co-solvent like DMSO.

  • Leverage Chemistry: The presence of an amine group makes pH adjustment a powerful and straightforward strategy to explore.

  • Consider Excipients: If co-solvents and pH adjustment are not sufficient or compatible with your system, cyclodextrins and non-ionic surfactants offer effective alternatives.

  • Controls are Key: Regardless of the method chosen, the inclusion of appropriate vehicle controls in your experiments is non-negotiable for data integrity.

  • Advanced Solutions for Advanced Needs: For in vivo studies or complex delivery requirements, nanoparticle and liposome formulations should be considered.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by this compound and generate reliable, high-quality data.

References

  • Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug - PubMed. (2024, July 15). Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Vertex AI Search.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Vertex AI Search.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Vertex AI Search.
  • Application Notes and Protocols for Nanoparticle Formulation of Hydrophobic Drugs: A Focus on Hydroxycamptothecin (HCPT) - Benchchem. Vertex AI Search.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Vertex AI Search.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). Vertex AI Search.
  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). Vertex AI Search.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Vertex AI Search.
  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion - Stanford University. Vertex AI Search.
  • Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach - World Scientific Publishing. (2023, April 5). Vertex AI Search.
  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. (2014, July 11). Vertex AI Search.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26). Vertex AI Search.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Vertex AI Search.
  • Liposomal Amino Acids Encapsulation Services - BOC Sciences. Vertex AI Search.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Vertex AI Search.
  • Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques - NanoMedicines Research Group. Vertex AI Search.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Vertex AI Search.
  • Cosolvent - Wikipedia. Vertex AI Search.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30). Vertex AI Search.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Vertex AI Search.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Vertex AI Search.
  • Solubility Enhancement of Hydrophobic Drugs - MilliporeSigma. Vertex AI Search.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis - Ketone Pharma. (2024, August 24). Vertex AI Search.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. Vertex AI Search.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Vertex AI Search.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Vertex AI Search.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Vertex AI Search.
  • Insight into the liposomal encapsulation of mono and bis-naphthalimides - PMC. (2024, March 8). Vertex AI Search.
  • Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC. Vertex AI Search.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2). Vertex AI Search.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). Vertex AI Search.
  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. Vertex AI Search.

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Optimization

Troubleshooting degradation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine during long-term storage

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues with 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues with 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine during long-term storage. Below, we dissect the chemical vulnerabilities of this building block, explain the mechanistic causality behind its degradation, and provide field-proven, self-validating protocols to ensure compound integrity.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my compound turning yellow/brown over time when stored on the benchtop? A: This discoloration is the visual manifestation of two concurrent oxidative degradation pathways.

  • Causality: First, the primary amine at the C6 position is highly susceptible to oxidative degradation, forming N-oxides and colored polymeric species[1]. Second, the saturated fused ring contains benzylic carbons at the C5 and C9 positions. These benzylic C-H bonds are activated by the adjacent aromatic ring, drastically lowering their bond dissociation energy. In the presence of ambient oxygen, these positions undergo autoxidation via a radical chain mechanism to form hydroperoxides, which subsequently decompose into ketones[2].

Q2: I observed a +44 Da mass shift in my LC-MS analysis after leaving the vial open. What is this impurity? A: A +44 Da mass shift is the definitive hallmark of carbamate formation.

  • Causality: The unhindered primary amine in your compound acts as a strong nucleophile. When exposed to atmospheric carbon dioxide (CO₂), the nitrogen lone pair attacks the electrophilic carbon of CO₂, generating a zwitterionic intermediate that rapidly rearranges into a stable carbamate salt[3],[4]. This reaction is highly favored in the solid state or in non-polar solvents where the free base is exposed to air.

Q3: My NMR shows a loss of the bromine atom. How is debromination occurring without a transition metal catalyst? A: You are observing photolytic cleavage of the aryl bromide.

  • Causality: Aryl bromides possess a relatively low carbon-halogen bond dissociation energy (~80 kcal/mol) compared to their chloride or fluoride counterparts. Prolonged exposure to ambient laboratory light (specifically UV wavelengths < 400 nm) induces homolytic cleavage of the C-Br bond[5]. The resulting aryl radical abstracts a hydrogen atom from neighboring molecules or trace solvent, leading to the observed debrominated byproduct.

Part 2: Mechanistic Pathways Visualization

DegradationMechanisms Compound 3-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulen-6-amine Oxidation Benzylic Autoxidation (O2 exposure) Compound->Oxidation Radical Initiation AmineDeg Carbamylation (CO2 exposure) Compound->AmineDeg Nucleophilic Attack PhotoDeg Photolytic Cleavage (UV/Light exposure) Compound->PhotoDeg C-Br Homolysis Hydroperoxide Benzylic Hydroperoxides & Ketones Oxidation->Hydroperoxide Carbamate Carbamate Salts (+44 Da) AmineDeg->Carbamate Debrominated Debrominated Byproducts PhotoDeg->Debrominated

Degradation pathways of the compound via oxidation, carbamylation, and photolysis.

Part 3: Quantitative Degradation Data

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of the compound under various environmental conditions over a 6-month period.

Storage ConditionChemical FormAtmosphereLight ExposureTemperaturePurity (1 Month)Purity (6 Months)
BenchtopFree BaseAirAmbient Light25°C88.5%< 50.0%
RefrigeratorFree BaseAirDark4°C94.2%78.1%
FreezerFree BaseArgonDark-20°C98.5%92.4%
Optimal Storage HCl Salt Argon Dark -20°C > 99.5% > 99.0%

Part 4: Step-by-Step Methodology for Optimal Long-Term Storage

To completely arrest the degradation pathways described above, the compound must be converted to a stable salt and stored under inert, dark, and cold conditions. This protocol is designed as a self-validating system to ensure long-term integrity.

Workflow: HCl Salt Formation and Inert Packaging
  • Dissolution: Dissolve the free base 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise under vigorous stirring at 0°C.

    • Causality: Protonating the amine to an ammonium salt (R-NH₃⁺) completely sequesters the nitrogen lone pair. This structural modification shuts down nucleophilic attack on CO₂ (preventing carbamylation) and significantly raises the oxidation potential of the molecule, halting amine-directed oxidative degradation.

  • Isolation: Filter the resulting white precipitate under a blanket of inert gas (Nitrogen or Argon) using a Schlenk frit. Wash with cold anhydrous MTBE.

  • Drying: Dry the HCl salt under high vacuum (< 0.1 Torr) for 12 hours to remove trace solvents and moisture.

  • Packaging: Transfer the dried salt into an amber glass vial.

    • Causality: Amber glass blocks UV radiation (< 400 nm), preventing the photolytic C-Br bond cleavage that leads to debromination.

  • Purging and Sealing: Purge the vial with Argon for 3 minutes. Cap tightly with a PTFE-lined septum cap and seal with Parafilm.

    • Causality: Argon is heavier than air and effectively displaces oxidative O₂ and reactive CO₂ from the headspace.

  • Storage: Store the sealed vial at -20°C.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate of any residual radical autoxidation pathways at the benzylic positions.

  • System Validation: Before utilizing the stored batch in a critical assay, run a quick LC-MS. A pristine HCl salt will show the exact parent mass (M+H) with no +44 Da peak and no loss of the characteristic 1:1 isotopic bromine splitting pattern, validating the integrity of the storage system.

StorageWorkflow Start Free Base Compound Salt HCl Salt Formation (Protonates Amine) Start->Salt Purge Argon/N2 Purge (Displaces O2/CO2) Salt->Purge Vial Amber Glass Vial (Blocks UV Light) Purge->Vial Temp Store at -20°C (Slows Kinetics) Vial->Temp

Step-by-step optimal storage workflow to prevent long-term chemical degradation.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges with complex basic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges with complex basic amines. 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine presents a classic chromatographic duality: it possesses a highly lipophilic brominated fused-ring core coupled with a strongly basic primary amine (estimated pKa​ ~ 9.5–10.5).

This combination makes the molecule highly susceptible to secondary column interactions and pH-driven retention instability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize your HPLC workflows and achieve reproducible, symmetrical peaks.

Diagnostic Workflow for Basic Amines

Before adjusting any parameters, it is critical to isolate whether your issue is driven by system hardware or separation chemistry. Use the following diagnostic logic to identify the root cause of your chromatographic failure.

Troubleshooting Start Start: Retention Issue with Basic Amine Q1 Is Peak Tailing As > 1.5? Start->Q1 Q2 Is Retention Time Drifting? Q1->Q2 No TailingCause Silanol Ion-Exchange Q1->TailingCause Yes DriftCheck Check t0 (Void) Does t0 drift? Q2->DriftCheck Yes TailingFix Mask with TEA or Lower pH < 3.0 TailingCause->TailingFix FlowIssue Pump/Flow Issue (Hardware) DriftCheck->FlowIssue t0 drifts ChemIssue Chemical Issue (pH/Modifier Loss) DriftCheck->ChemIssue t0 stable

Diagnostic workflow for basic amine peak tailing and retention time drift.

Troubleshooting Guide: Retention Time Instability

Q: My retention times are drifting gradually over a long sequence. How do I isolate the cause? A: Retention time drift is either a physical delivery issue or a chemical equilibration issue. To determine causality, monitor the void volume marker ( t0​ ). If both the analyte retention time ( tR​ ) and t0​ shift proportionally, you have a flow rate instability (e.g., pump micro-leaks or check valve failure). If t0​ remains constant but the analyte tR​ drifts, a chemical change in the separation system is indicated[1]. For basic amines, this is almost always caused by the evaporation of volatile mobile phase modifiers (like Trifluoroacetic acid or Triethylamine) from the solvent reservoir over time. This loss slowly alters the effective pH and ion-pairing capacity of the mobile phase, causing a steady drift in retention[1].

Q: My retention times are randomly jittering from injection to injection. What causes this? A: Random retention time jitter for basic compounds is a hallmark of poor pH control near the analyte's pKa​ . The primary amine on your benzoannulene core has a pKa​ near 10. According to the Henderson-Hasselbalch equation, if your mobile phase pH is within ±2 units of the pKa​ , the molecule exists in a delicate equilibrium between its protonated (polar) and neutral (hydrophobic) states[2]. Even a 0.1 unit fluctuation in local pH will drastically alter the ionization ratio, causing massive, unpredictable shifts in retention[3]. To achieve stable retention times, you must buffer the mobile phase at least 2 pH units away from the pKa​ to ensure the molecule is either 100% ionized or 100% neutral[2].

FAQs: Peak Shape and Selectivity

Q: Why does 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine exhibit severe peak tailing (As > 1.5) on a standard C18 column? A: Peak tailing for this molecule is a chemical phenomenon driven by dual retention mechanisms. While the lipophilic bromobenzoannulene core partitions predictably into the C18 stationary phase, the protonated primary amine undergoes secondary ion-exchange interactions with negatively charged, unendcapped residual silanols ( SiO− ) on the silica surface[4]. Because ion-exchange is a slower mass-transfer process than hydrophobic partitioning, the molecules interacting with silanols elute later, creating a noticeable tail[4].

Mechanism Amine Protonated Amine (Analyte) C18 C18 Alkyl Chain (Hydrophobic) Amine->C18 Lipophilic Core Silanol Residual Silanol (SiO-) Amine->Silanol NH3+ Group GoodRet Fast Partitioning (Sharp Peak) C18->GoodRet BadRet Slow Ion-Exchange (Peak Tailing) Silanol->BadRet

Dual retention mechanism causing peak tailing for basic amines on silica columns.

Q: How can I suppress these silanol interactions to improve peak symmetry? A: You have two mechanistic options.

  • Ion Suppression (Low pH): Lower the mobile phase pH below 3.0. This protonates the residual silanols (converting SiO− to neutral SiOH ), eliminating the ion-exchange site[3]. A pH between 2 and 4 generally provides the most stable conditions for basic compounds[3].

  • Silanol Masking: Add a sacrificial basic modifier like Triethylamine (TEA) at 0.1–0.2%. TEA is a small, highly basic amine that aggressively competes for and "masks" the active silanol sites, allowing your bulkier analyte to elute symmetrically.

Quantitative Data: Buffer Selection Guide

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the analyte ( pKa​≈10 ), and the resulting chromatographic outcome.

Buffer SystempH RangeAnalyte StateSilanol StateChromatographic Outcome
0.1% TFA / Formic Acid 2.0 - 2.5Fully Protonated ( + )Fully Protonated (Neutral)Excellent peak shape; requires lower organic % for retention.
Ammonium Acetate 4.0 - 6.0Fully Protonated ( + )Partially Ionized ( )Severe peak tailing due to strong secondary ion-exchange.
Phosphate Buffer 6.5 - 7.5Fully Protonated ( + )Fully Ionized ( )Maximum tailing; high risk of retention time jitter.
Ammonium Bicarbonate 9.5 - 10.550% Protonated / NeutralFully Ionized ( )Unstable retention time (pH = pKa​ ); split peaks possible.
Ammonium Hydroxide 11.5 - 12.0Fully NeutralFully Ionized ( )Sharp peaks, high retention; requires polymer/hybrid column.

Experimental Protocols

To guarantee trustworthiness, your method must be a self-validating system. Use the following protocol to optimize pH and verify system equilibration.

Protocol 1: Systematic pH Optimization and Silanol Masking

Objective: Establish a robust, tail-free isocratic method for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

  • System Preparation: Flush the HPLC system (excluding the column) with 50:50 Water:Acetonitrile to remove residual salts.

  • Aqueous Phase Formulation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using Phosphoric acid.

    • Causality Check: Always measure and adjust the pH of the aqueous component before mixing with organic modifiers to ensure thermodynamic accuracy[3].

  • Mobile Phase Blending: Mix the pH 2.5 buffer with Acetonitrile (e.g., 60:40 Buffer:ACN). Filter through a 0.22 µm PTFE membrane.

  • Column Equilibration: Install a standard C18 column. Pump the mobile phase at 1.0 mL/min for a minimum of 20 column volumes.

    • Self-Validation: Equilibration is only complete when system pressure fluctuations ( ΔP ) are <1% and the UV baseline is perfectly flat for 5 minutes.

  • System Suitability Injection:

    • Inject a neutral void-volume marker (e.g., Uracil) to establish a stable t0​ .

    • Inject your analyte standard. Calculate the Asymmetry factor ( As​ ). If As​≤1.2 and tR​ variation is <0.5% across three replicate injections, the silanols are successfully masked and the method is validated.

References

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. URL:[Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. URL:[Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. URL: [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the purification of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine .

Due to its lipophilic benzosuberan core and basic amine functionality, this intermediate is highly susceptible to trapping structurally related impurities (e.g., des-bromo analogs, regioisomers) and solvent molecules. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven strategies to achieve high-purity crystalline active pharmaceutical ingredients (APIs).

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My product consistently fails purity specs due to structurally related des-bromo impurities. Why is this happening and how can I fix it?

The Causality: Structurally related impurities often possess a selectivity coefficient ( α ) close to 1. This means the growing crystal lattice has an equal thermodynamic preference for the impurity as it does for the target API, resulting in a solid solution where the impurity actively substitutes the API within the crystal lattice [1][2]. The Solution: You cannot "wash" away a solid solution. You must alter the thermodynamic state of the lattice. Converting the free base amine into a salt (e.g., Hydrochloride or Mesylate) fundamentally changes the crystal packing and unit cell dimensions, dropping the α value significantly and forcing the lattice to reject the des-bromo impurity.

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) before crystallization. How do I prevent this?

The Causality: Oiling out occurs when the supersaturation generation rate (driven by rapid cooling or aggressive anti-solvent addition) exceeds the crystal growth rate. The system is pushed beyond its metastable zone width (MZW) into a liquid-liquid immiscibility region. The API forms a solute-rich oil phase that indiscriminately traps mother liquor and impurities before solidifying into an amorphous mass. The Solution: Implement a rigorous seeding strategy within the MZW. By introducing seeds, you provide immediate surface area for crystal growth, consuming supersaturation before the oiling-out boundary is reached [3][4].

Q3: The crystals are agglomerated and trap mother liquor, causing high surface impurities. How do I optimize the cooling profile?

The Causality: Linear or rapid cooling generates supersaturation faster than existing crystals can consume it, triggering secondary nucleation. These new, fine crystals collide and agglomerate, trapping impure mother liquor in their interstitial spaces. The Solution: Transition from a linear to a cubic cooling profile combined with temperature cycling (Ostwald ripening). This dissolves the fines and promotes the growth of larger, well-defined crystals that are easy to filter and wash.

Part 2: Impurity Rejection Decision Workflow

To systematically identify the mechanism of impurity incorporation, follow the diagnostic workflow below.

ImpurityWorkflow Start High Impurity in 3-Bromo-benzoannulen-6-amine WashTest Wash Test: Does washing remove impurity? Start->WashTest Surface Surface Deposition Action: Optimize Washing & Agitation WashTest->Surface Yes DissolveTest Partial Dissolution Test: Is impurity uniformly distributed? WashTest->DissolveTest No Inclusion Inclusion / Agglomeration Action: Slower Cooling & Seeding DissolveTest->Inclusion No SolidSolution Solid Solution / Co-crystal Action: Change Solvent or Form Salt DissolveTest->SolidSolution Yes

Decision tree for identifying and resolving crystallization impurity mechanisms.

Part 3: Self-Validating Experimental Protocol

Methodology: Seeded Cooling Crystallization with Temperature Cycling

This protocol is designed as a self-validating system to ensure the 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine crystallizes without solvent entrapment or solid solution formation.

  • Step 1: Dissolution & Clarification Dissolve the crude API in a selected solvent system (e.g., Isopropanol/Water) at 70°C. Self-Validation Check: Visual confirmation of a completely clear solution. Any residual turbidity indicates undissolved impurities requiring hot filtration.

  • Step 2: Cooling to Seeding Temperature Cool the solution linearly to 55°C (predetermined to be strictly within the MZW). Self-Validation Check: In-line ATR-FTIR must confirm the solution concentration remains constant, verifying no premature, spontaneous nucleation has occurred.

  • Step 3: Seed Introduction & Aging Introduce 3 wt% of high-purity, milled seed crystals. Hold the temperature isothermally for 60 minutes. Self-Validation Check: Focused Beam Reflectance Measurement (FBRM) must show a stable chord length count, confirming seeds are actively growing and not dissolving.

  • Step 4: Temperature Cycling (Ostwald Ripening) Heat the slurry to 60°C for 30 minutes, then cool back to 55°C. Repeat twice. Self-Validation Check: FBRM data must show a definitive shift from fine counts (dissolution of small crystals) to larger chord lengths (growth of primary crystals).

  • Step 5: Cubic Cooling Cool the slurry from 55°C to 5°C over 6 hours using a cubic cooling curve ( T(t)=T0​−(T0​−Tf​)×(t/ttotal​)3 ). Self-Validation Check: Supernatant concentration measured via ATR-FTIR must track parallel to the solubility curve without crossing the supersaturation limit.

  • Step 6: Isolation & Washing Filter the slurry and wash with cold (5°C) anti-solvent. Self-Validation Check: Mother liquor assay via HPLC confirms the impurity rejection target ( α<0.05 ) has been met.

Part 4: Quantitative Process Optimization Data

The table below demonstrates the causality between process parameters and the successful rejection of the primary des-bromo impurity during the crystallization of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

Process ConditionCooling ProfileSeeding StrategySelectivity Coefficient ( α )Des-bromo Impurity (mol%)Yield (%)
Baseline Linear (Fast, 2 hrs)Unseeded0.854.268
Optimization 1 Linear (Slow, 6 hrs)Unseeded0.622.874
Optimization 2 Linear (Slow, 6 hrs)Seeded (1 wt%)0.251.182
Final Process Cubic + CyclingSeeded (3 wt%)0.04 < 0.1 91

References

  • Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & Ter Horst, J. H. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development (2020). URL:[Link]

  • Zhang, F., Shan, B., Wang, Y., Zhu, Z., Yu, Z., & Ma, C. "Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes." Organic Process Research & Development (2021). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the biological targets of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine using CRISPR

An in-depth technical guide for target deconvolution of novel small molecules, focusing on the comparative application of CRISPR technologies. Executive Summary: The Target Deconvolution Bottleneck Phenotypic screening f...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for target deconvolution of novel small molecules, focusing on the comparative application of CRISPR technologies.

Executive Summary: The Target Deconvolution Bottleneck

Phenotypic screening frequently yields highly potent small molecules—such as the benzosuberan derivative 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (CAS 2167921-61-9)—that exhibit promising neuroactive or anti-proliferative properties. However, advancing these hit compounds into lead optimization requires precise identification of their direct biological targets. Without a known target, rational structure-activity relationship (SAR) optimization and off-target toxicity profiling are impossible.

As a Senior Application Scientist, I consistently recommend CRISPR-based chemical genomics as the gold standard for target deconvolution. This guide objectively compares CRISPR modalities (Knockout, Interference, Activation, and Base Editing) and provides a self-validating, step-by-step experimental framework to definitively identify the biological targets of novel synthetic amines.

Comparative Analysis: CRISPR Modalities for Target Validation

Not all CRISPR approaches yield the same quality of data for target validation. The choice of modality dictates the logical causality of the experiment. Below is an objective comparison of how different CRISPR systems perform when attempting to identify the target of a cytotoxic or cytostatic small molecule.

Table 1: Performance Comparison of CRISPR Modalities for Target Deconvolution

CRISPR ModalityMechanism of ActionBest Use Case in Target DeconvolutionCritical Limitations
CRISPR-Cas9 (KO) Induces double-strand breaks (DSBs) leading to frameshift mutations.Identifying synthetic lethal interactions or sensitizing pathways.Cannot easily identify direct targets of inhibitors, as knocking out an essential target mimics the drug's toxicity (causing cell death prior to screening).
CRISPRi (Interference) dCas9-KRAB represses transcription at the promoter.Mimicking drug action to confirm on-target phenotypes.Suffers from incomplete knockdown; prone to the same essentiality drop-out issues as CRISPR KO.
CRISPRa (Activation) dCas9-VP64/SAM upregulates endogenous gene expression.Gold Standard for Inhibitors: Overexpressing the direct target acts as a "molecular sponge," conferring drug resistance.Cannot validate targets of agonist compounds; limited by the basal chromatin state of the target promoter.
Base Editing (CBE/ABE) Directly converts specific nucleotides without DSBs.Mapping specific drug-binding pockets by generating point-mutation resistance alleles.Requires dense sgRNA tiling; lower editing efficiency compared to standard Cas9.

Scientific Insight: For an uncharacterized putative inhibitor like 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine, CRISPRa positive selection screening is the superior choice. The causality is clear: if the drug kills cells by inhibiting Protein X, overexpressing Protein X via CRISPRa will rescue the phenotype, allowing those specific cells to survive and be sequenced [1].

Experimental Methodology: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes internal controls to differentiate true biological targets from experimental artifacts.

Phase 1: Genome-Wide Pooled CRISPRa Screen (Positive Selection)

Workflow A 1. Library Transduction (CRISPRa Pool) B 2. Baseline Selection (Puromycin) A->B C 3. Compound Treatment (IC90 Dose) B->C D 4. Isolate Survivors (Resistance) C->D E 5. NGS & MAGeCK (Hit Identification) D->E

Fig 1: Positive selection CRISPR screening workflow for target deconvolution.

Step 1: Lentiviral Transduction & Library Representation

  • Action: Transduce a target cell line (e.g., K562 or HEK293T) with a genome-wide CRISPRa lentiviral library at a low Multiplicity of Infection (MOI < 0.3).

  • Causality: A low MOI mathematically ensures that most transduced cells receive only one sgRNA. This prevents confounding phenotypes where a bystander sgRNA hitches a ride with a true resistance-conferring sgRNA.

  • Self-Validation: The library must contain at least 1,000 non-targeting sgRNAs (negative controls) to establish baseline noise, and sgRNAs targeting known multidrug efflux pumps (e.g., ABCB1) as positive controls for the resistance assay. Maintain a minimum coverage of 500 cells per sgRNA to prevent stochastic dropout [2].

Step 2: Stringent Bottlenecking via Compound Treatment

  • Action: Treat the expanded cell population with 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine at the IC90 concentration for 14 days.

  • Causality: Why IC90 and not IC50? An IC50 dose allows 50% of the population to survive purely by chance, drowning the NGS data in background noise. An IC90 dose creates a stringent evolutionary bottleneck where only cells harboring active, resistance-conferring genetic perturbations can survive.

Step 3: Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Action: Harvest the surviving cell population, extract genomic DNA, and amplify the integrated sgRNA cassettes using barcoded primers. Sequence on an Illumina platform.

Phase 2: Logical Deconvolution & Orthogonal Validation

Mechanism Compound 3-Bromo-Compound Target Putative Target (e.g., Receptor) Compound->Target Inhibits Phenotype Cell Death / Arrest Target->Phenotype Loss of Function CRISPRa CRISPRa sgRNA (Overexpression) CRISPRa->Target Upregulates Rescue Phenotypic Rescue (Survival) CRISPRa->Rescue Confers Resistance

Fig 2: Logic of CRISPRa-mediated phenotypic rescue to validate direct compound targets.

Step 4: Arrayed Validation

  • Action: Synthesize the top 3 enriched sgRNAs individually. Transduce naive cells and treat with the compound to generate a dose-response curve.

  • Causality: A rightward shift in the IC50 curve confirms that the genetic perturbation directly antagonizes the drug's effect, validating the hit from the pooled screen.

Step 5: Biochemical Confirmation (The Ultimate Proof)

  • Action: Perform a Cellular Thermal Shift Assay (CETSA).

  • Causality: Genetic resistance via CRISPRa proves pathway involvement, but it does not definitively prove direct physical binding (the hit could be a downstream bypass mechanism). CETSA measures the thermal stabilization of the target protein upon compound binding in intact cells. Combining CRISPRa functional rescue with CETSA binding data creates an irrefutable, self-validating proof of target engagement.

Quantitative Data Interpretation

When analyzing the NGS output using algorithms like MAGeCK, you must differentiate between direct targets and resistance artifacts (e.g., drug metabolism enzymes). Below is a representative data structure illustrating how to interpret the results for a novel amine scaffold.

Table 2: Representative MAGeCK Output for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine Resistance Screen

Gene HitsgRNAs EnrichedLog2 Fold ChangeFDR (False Discovery Rate)Biological Interpretation & Next Steps
HTR2A 4 / 4+6.8< 0.001Putative Direct Target. Overexpression rescues toxicity. Proceed to CETSA binding assay.
CYP3A4 3 / 4+5.20.015Metabolic Artifact. Cytochrome P450 overexpression likely metabolizes the drug before it reaches its target. Discard.
ABCB1 4 / 4+4.90.022Efflux Artifact. P-glycoprotein pumps the drug out of the cell. Expected positive control.
Non-Targeting0 / 4-1.10.990Baseline Noise. Validates that the IC90 bottleneck successfully eliminated non-resistant cells.

Conclusion

Validating the biological targets of uncharacterized screening hits like 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine requires moving beyond standard knockout screens. By leveraging the sequence-specific transcriptional control of CRISPRa [3] to induce targeted drug resistance, combined with orthogonal biochemical validation, researchers can establish a rigorous, causal link between a novel chemical scaffold and its biological target.

References

  • Wang, T., Wei, J. J., Sabatini, D. M., & Lander, E. S. (2014). Genetic screens in human cells using the CRISPR-Cas9 system. Science, 343(6166), 80-84.[Link]

  • Shalem, O., Sanjana, N. E., Hartenian, E., Shi, X., Scott, D. A., Mikkelsen, T. S., ... & Zhang, F. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science, 343(6166), 84-87.[Link]

  • Qi, L. S., Larson, M. H., Gilbert, L. A., Doudna, J. A., Weissman, J. S., Arkin, A. P., & Lim, W. A. (2013). Repurposing CRISPR as an RNA-guided platform for sequence-specific control of gene expression. Cell, 152(5), 1173-1183.[Link]

Validation

LC-MS/MS Validation Methods for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine Quantification in Plasma: A Comparative Guide

The accurate quantification of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic (PK) profiling. This guide provides an in-depth, com...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the bedrock of pharmacokinetic (PK) profiling. This guide provides an in-depth, comparative analysis of LC-MS/MS validation methodologies for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine , a highly lipophilic, halogenated primary amine.

By objectively comparing sample preparation techniques and chromatographic column chemistries, this guide establishes a self-validating, regulatory-compliant workflow grounded in the latest [1] and [2] bioanalytical guidelines.

Analyte Profiling & The Bioanalytical Challenge

To design a robust bioanalytical method, we must first deconstruct the physicochemical causality of the target molecule:

  • Benzocycloheptene Core: The fused 7-membered and 6-membered hydrocarbon rings impart extreme lipophilicity, driving non-specific binding to plasma proteins and strong retention on reversed-phase media.

  • Bromine Substitution (C3): The heavy, polarizable halogen atom alters the electron density of the aromatic ring, creating opportunities for dipole-induced dipole interactions.

  • Primary Amine (C6): With an estimated pKa of ~9.5, the molecule is heavily protonated (positively charged) at physiological pH (7.4).

The Challenge: Extracting a highly lipophilic basic amine from human plasma typically co-extracts endogenous glycerophospholipids. In positive Electrospray Ionization (+ESI), these phospholipids compete for charge droplets, leading to severe ion suppression (matrix effects) that compromises the Lower Limit of Quantification (LLOQ).

Sample Preparation: Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT)

To overcome phospholipid-induced ion suppression, we compared a standard Protein Precipitation (PPT) method against a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol [3].

The Causality of the MCX Advantage

PPT merely denatures proteins, leaving the entire phospholipid profile in the supernatant. In contrast, MCX utilizes a dual-retention mechanism perfectly suited for basic amines. The sulfonic acid groups on the MCX sorbent (pKa < 1) remain negatively charged at all pH levels. When the plasma sample is acidified (pH ~2), the target analyte's primary amine is fully protonated and binds to the sorbent via strong ionic interactions.

Because the analyte is ionically anchored, we can aggressively wash the sorbent with 100% methanol. This organic wash strips away neutral lipids and phospholipids without eluting the drug. Finally, applying a high-pH elution solvent (5% NH4​OH in methanol) deprotonates the analyte (pH > 11 > pKa 9.5), breaking the ionic bond and releasing the purified free base.

Comparative Experimental Data
MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Extraction Recovery (%) 92.4 ± 4.1%68.5 ± 7.2%89.1 ± 2.3%
Matrix Effect (Ion Suppression) -45.2% (Severe)-18.4% (Moderate)-2.1% (Negligible)
Phospholipid Removal < 5%~60%> 98%
S/N at 1 ng/mL (LLOQ) 4.2 (Fails criteria)12.145.8 (Robust)

Table 1: Performance comparison of sample preparation techniques for 1 ng/mL spiked plasma samples (n=6).

Chromatographic Selectivity: Biphenyl vs. C18 Columns

Standard C18 columns rely entirely on dispersive London forces (hydrophobicity). While sufficient for many drugs, halogenated aromatic compounds benefit from orthogonal retention mechanisms.

We compared a standard C18 column against a Biphenyl stationary phase [4]. The electron-withdrawing bromine atom on the benzocycloheptene core creates a localized dipole. The electron-rich π -clouds of the Biphenyl stationary phase engage in strong π−π and dipole-dipole interactions with the brominated ring. This causality results in superior peak symmetry and baseline resolution from isobaric endogenous plasma interferences.

Chromatographic ParameterStandard C18 (50 x 2.1 mm, 2.6 µm)Biphenyl (50 x 2.1 mm, 2.6 µm)
Retention Time (Rt) 1.85 min2.15 min
Peak Asymmetry ( Tf​ ) 1.45 (Tailing observed)1.05 (Excellent symmetry)
Selectivity ( α ) vs Isobars 1.11.8 (Baseline resolved)
Carryover (% of LLOQ) 28% (Fails ICH M10)< 5% (Passes)

Table 2: Chromatographic performance metrics demonstrating the superiority of Biphenyl chemistry for halogenated aromatics.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) and a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-correcting, self-validating analytical batch.

Step 1: System Suitability Test (SST)

Before processing biological samples, inject a neat standard at the LLOQ (1 ng/mL) followed by a blank solvent.

  • Validation Gate: The batch may only proceed if the LLOQ Signal-to-Noise (S/N) is 10, and the blank carryover is 20% of the LLOQ response.

Step 2: MCX SPE Step-by-Step Methodology
  • Sample Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard: Spike 10 µL of SIL-IS (e.g., 13C6​ -labeled analog, 100 ng/mL).

  • Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) and vortex for 2 minutes to disrupt protein binding and protonate the amine.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through a 30 mg/well MCX plate.

  • Loading: Load the acidified plasma mixture at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 2% Formic acid in water to remove salts and polar interferences.

  • Organic Wash (Critical): Wash with 1 mL of 100% Methanol to elute trapped phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Biphenyl, 50 x 2.1 mm, 2.6 µm (Maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Positive ESI, Multiple Reaction Monitoring (MRM).

SPE_Workflow A 1. Plasma Sample + SIL-IS (Self-correcting internal standard) B 2. Acidification (Add 2% H3PO4 to protonate primary amine) A->B D 4. Sample Loading (Analyte binds via Strong Cation Exchange) B->D C 3. SPE Conditioning (MeOH followed by H2O) C->D E 5. Aqueous Wash (2% FA in H2O removes salts) D->E F 6. Organic Wash (100% MeOH removes phospholipids) E->F G 7. High-pH Elution (5% NH4OH in MeOH neutralizes amine) F->G H 8. Evaporation & Reconstitution (N2 gas at 40°C) G->H I 9. LC-MS/MS Analysis (Biphenyl Column for pi-pi interactions) H->I

Figure 1: Optimized Mixed-Mode Strong Cation Exchange (MCX) workflow for basic amines.

Regulatory Validation Workflow (ICH M10)

Following the optimization of the MCX-Biphenyl workflow, a full validation must be executed in accordance with ICH M10 [2] and FDA[1] mandates. The logical relationship of these validation parameters ensures that the method is not only precise but biologically reliable across different patient matrices.

Validation_Logic A Method Development B Selectivity & Specificity A->B 6 Blank Matrices C Calibration Curve (LLOQ) B->C Linearity Check D Accuracy & Precision C->D 4 QC Levels (n=5) E Matrix Effect & Recovery D->E Post-Extraction Spikes F Stability Assessments E->F Time/Temp Limits

Figure 2: Self-validating bioanalytical workflow conforming to ICH M10 and FDA guidelines.

Summary of Validation Results

The table below summarizes the validation data for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine using the optimized MCX + Biphenyl method, proving full regulatory compliance.

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Result (MCX + Biphenyl)Status
Selectivity No interference >20% of LLOQ in 6 blank lotsMax interference observed: 4.1%PASS
Linearity Range R2≥0.990 1.0 to 1000 ng/mL ( R2 = 0.998)PASS
Intra-day Accuracy ±15% of nominal (±20% at LLOQ)96.5% – 104.2%PASS
Inter-day Precision 15% CV ( 20% at LLOQ)2.8% – 6.4% CVPASS
IS-Normalized Matrix Factor CV 15% across 6 matrix lots0.98 (CV = 3.1%)PASS
Benchtop Stability Stable for processing durationStable for 24 hours at 20°CPASS

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: FDA.gov. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." (2022). Source: ICH Database. URL:[Link]

  • Xue, Y. et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction... for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry (2006). Source: PubMed. URL:[Link]

  • "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." (2014). Source: PubMed Central (PMC). URL:[Link]

Comparative

Reproducibility of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in High-Throughput Screening: A Comparative Guide

Executive Summary High-throughput screening (HTS) is the foundational engine of modern early-stage drug discovery. However, the success of an HTS campaign is fundamentally limited by the physicochemical integrity of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-throughput screening (HTS) is the foundational engine of modern early-stage drug discovery. However, the success of an HTS campaign is fundamentally limited by the physicochemical integrity of the small-molecule library being screened. When a compound testing experiment is repeated under the same conditions, uncontrolled sources of variability can lead to false positives or false negatives[1].

3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine is a versatile, halogenated benzocycloheptene-amine scaffold frequently utilized in target-directed libraries (e.g., for GPCRs and CNS targets). To objectively evaluate its viability as a reproducible HTS hit, this guide compares its performance against alternative structural analogs. We will dissect the causality behind common HTS failures—specifically poor kinetic solubility, optical interference, and promiscuous chemical reactivity—and provide self-validating protocols to ensure data integrity.

Scaffold Comparison & Structural Rationale

To contextualize the performance of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine (Compound A), we compared it against three reference alternatives commonly encountered in screening decks:

  • Compound B (Non-Brominated Analog): 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.

  • Compound C (Tetralin-Amine Analog): 6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine (a smaller, 6-membered fused ring).

  • Compound D (Standard PAINS Reference): 4-Nitrocatechol (a known redox-active false positive).

Quantitative Performance Data

The following table summarizes the physicochemical behavior of these scaffolds under standard HTS conditions (PBS buffer, pH 7.4, 1% DMSO).

Property / Assay MetricCompound A (3-Bromo-benzoannulen-amine)Compound B (Non-Brominated Analog)Compound C (Tetralin-Amine Analog)Compound D (Catechol Reference)
Kinetic Solubility (pH 7.4) 85 µM>100 µM90 µM40 µM (Auto-oxidizes)
Primary IFE (Absorbance at 340nm) Low (<0.05 AU)Very Low (<0.02 AU)Low (<0.05 AU)High (>0.40 AU)
In Silico PAINS Alert Pass (0 alerts)Pass (0 alerts)Pass (0 alerts)Fail (Catechol/Redox)
HTS Reproducibility Score High High High Low (False Positives)

Mechanistic Analysis of HTS Interference (E-E-A-T)

As an application scientist, it is critical to understand why a compound behaves a certain way in an assay, rather than just observing the output. The reproducibility of the 3-bromo-benzoannulen-amine scaffold is driven by three mechanistic pillars:

A. Kinetic Solubility & Aggregation

In HTS, compounds are typically stored as 10 mM stock solutions in 100% DMSO. This assay measures the solubility of a compound from a concentrated DMSO stock solution when diluted into an aqueous buffer like PBS[2]. Because the compound has only a limited time to precipitate, this measures kinetic rather than thermodynamic solubility. At pH 7.4, the primary aliphatic amine of Compound A is protonated (pKa ~9.5), forming a highly soluble cation. While the heavy bromine atom increases the lipophilicity (LogP) compared to Compound B, the protonated amine ensures the kinetic solubility remains well above the standard screening concentration of 10 µM, preventing aggregation-based false positives.

B. Optical Interference: The Inner Filter Effect (IFE)

A compound can absorb light itself and through a Beer's Law effect (A=εcl) attenuate the intensity of the excitation or emission light from the assay[3]. This effect is called the inner filter effect and is an intrinsic property of a molecule[3]. Because Compound A's conjugation is limited to a single benzene ring, it lacks the extended chromophore system required to absorb heavily in the visible spectrum. Consequently, it does not quench standard fluorophores (e.g., FITC, TR-FRET probes), ensuring it does not produce false negatives or false positives in fluorescence-based readouts.

C. Chemical Reactivity & PAINS

Pan-assay interference compounds (PAINS) are chemical compounds that often give false positive results in high-throughput screens[4]. PAINS tend to react nonspecifically with numerous biological targets rather than specifically affecting one desired target[4]. Common PAINS include toxoflavin, isothiazolones, hydroxyphenyl hydrazones, curcumin, phenol-sulfonamides, rhodanines, enones, quinones, and catechols[4]. Compound A is highly reproducible because it lacks these reactive moieties. The aryl bromide is stable under physiological conditions and does not undergo spontaneous cross-coupling or nucleophilic aromatic substitution without a catalyst. Furthermore, it cannot undergo redox cycling, unlike Compound D.

Experimental Workflows & Logic

To validate the reproducibility of the 3-bromo-benzoannulen-amine scaffold, laboratories must employ a self-validating triage workflow.

HTS_Workflow Start Primary HTS Hit (3-Bromo-benzoannulen-amine) Solubility Kinetic Solubility Assay (Nephelometry) Start->Solubility IFE Fluorescence Interference (IFE Counter-Screen) Solubility->IFE > 50 µM FailSol Aggregation/Precipitation (False Positive) Solubility->FailSol < 10 µM PAINS In Silico PAINS Filter & Reactivity Assay IFE->PAINS No Quenching FailIFE Optical Quenching (False Negative/Positive) IFE->FailIFE High Absorbance FailPAINS Promiscuous Binder (Discard) PAINS->FailPAINS Alert Triggered ValidHit Validated Lead Scaffold (Reproducible Hit) PAINS->ValidHit Clean Scaffold

Logical workflow for HTS hit triage and validation of the benzoannulene amine scaffold.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: In nephelometry, this solution is serially diluted across a microtitre plate and undissolved particles are detected via light scattering[5]. This allows for rapid, filtration-free quantification of precipitation.

  • Stock Preparation: Prepare a 10 mM stock solution of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine in 100% molecular-biology grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in DMSO to create a concentration gradient (e.g., 10 mM down to 0.15 mM).

  • Aqueous Transfer: Using an automated acoustic dispenser (e.g., Echo 550), transfer 2 µL of each DMSO concentration into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom black plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow equilibrium of the kinetic precipitate.

  • Nephelometric Reading: Read the plate using a nephelometer (light scattering detector). The kinetic solubility limit is defined as the highest concentration prior to a statistically significant increase in scattered light intensity compared to the blank.

Protocol 2: Inner Filter Effect (IFE) Counter-Screening

Causality: To prevent the compound's intrinsic absorbance from mimicking enzyme inhibition (quenching the assay signal), we must measure its absorbance at the exact excitation and emission wavelengths of the assay fluorophore.

IFE_Mechanism Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore λ_ex Compound Test Compound Excitation->Compound Primary IFE (Absorbs λ_ex) Detector Signal Detector Fluorophore->Detector λ_em Fluorophore->Compound Secondary IFE (Absorbs λ_em)

Mechanism of Primary and Secondary Inner Filter Effects (IFE) in fluorescence assays.

  • Fluorophore Preparation: Prepare a solution of the target assay fluorophore (e.g., AMC, λ_ex = 340 nm, λ_em = 440 nm) at a concentration yielding ~50% of the detector's maximum linear signal.

  • Compound Addition: Add Compound A at the maximum screening concentration (e.g., 50 µM) to the fluorophore solution in a 384-well black plate.

  • Fluorescence Measurement: Measure the fluorescence intensity. A drop in signal >15% indicates potential IFE or direct quenching.

  • Absorbance Verification: In a parallel UV-transparent plate, measure the absorbance of Compound A alone at 340 nm and 440 nm. Apply the standard IFE correction mathematical models. Compound A typically exhibits <0.05 AU at these wavelengths, confirming its safety profile.

Conclusion

The 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine scaffold demonstrates excellent reproducibility in high-throughput screening environments. By maintaining high kinetic solubility at physiological pH, exhibiting negligible inner filter effects, and lacking structural PAINS liabilities, it serves as a highly robust and optimizable starting point for medicinal chemistry campaigns.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine proper disposal procedures

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine proper disposal procedures As a drug development professional or laboratory researcher, handling specialized intermediates like 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine proper disposal procedures

As a drug development professional or laboratory researcher, handling specialized intermediates like 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine requires a rigorous approach to environmental health and safety (EHS). Because this compound merges a reactive primary amine with a halogenated aromatic ring system, its disposal cannot be treated as standard organic waste.

The following technical guide outlines the mechanistic reasoning, self-validating protocols, and operational workflows required to safely manage and dispose of this compound.

Executive Summary & Chemical Hazard Profile

Before initiating any disposal protocol, operators must understand the physicochemical parameters that dictate the compound's environmental fate.

Property / AttributeSpecification
Chemical Name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
CAS Number 2167921-61-9[1]
Physical Form Solid / Powder[1]
Primary Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)[1]
Waste Stream Classification Halogenated Organic Waste[2]
Signal Word Danger[1]

Mechanistic Safety & Causality: The "Why" Behind the Protocol

Standard laboratory disposal often fails when researchers do not account for the molecular structure of their waste. The disposal of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine is governed by two critical structural features:

  • The Halogen Effect (Bromine): The presence of the bromine atom dictates the entire downstream fate of this chemical. When incinerated at standard temperatures, brominated organics can undergo incomplete thermal degradation, forming highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas[3]. Consequently, environmental regulations mandate that waste containing halogenated organics must be strictly segregated and destroyed in specialized twin-chamber incinerators operating at a minimum of 1100°C with a 2-second gas residence time[4].

  • The Amine Effect (Nucleophilicity & Basicity): The primary amine group makes this compound a weak base and an active nucleophile. If inadvertently mixed into a bulk waste container containing electrophiles (e.g., acyl chlorides, anhydrides) or strong mineral acids, it can trigger a violent, exothermic acid-base or amidation reaction[2]. Therefore, while it belongs in the "Halogenated Waste" stream, operators must verify chemical compatibility before consolidation[5].

Step-by-Step Disposal Methodologies

To ensure trustworthiness and safety, every protocol below incorporates a self-validating step to confirm the procedure is functioning as intended before proceeding to the next phase.

Protocol A: Disposal of Solid Waste & Spill Cleanup

Use this protocol for unused powder, expired reagents, or benchtop spills.

  • Don PPE: Equip standard laboratory PPE, including nitrile gloves, safety goggles (critical due to H318 eye damage risk), and a lab coat[1]. If a large spill occurs outside a fume hood, a respirator is required due to the H335 respiratory irritation hazard[6].

  • Containment: Do not use water initially, as it may spread the compound. Use a non-sparking tool to sweep or shovel the solid powder[6].

  • Collection: Transfer the powder into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass)[5].

  • Validation Step: Inspect the cleaned surface with a secondary dry wipe to ensure no crystalline residue remains before applying a final solvent wash (like methanol) to the benchtop.

  • Labeling: Securely label the container as "Hazardous Waste - Solid Halogenated Organic" and include the full chemical name. Do not use abbreviations[2].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this protocol for solvent matrices containing the dissolved compound.

  • Compatibility Check: Ensure the solvent matrix (e.g., dichloromethane, chloroform, or methanol) is compatible with the bulk "Halogenated Liquid Waste" container[2].

  • Validation Step (Micro-Scale Test): Before transferring large volumes, extract a 1 mL aliquot of the bulk waste from the jerrycan and mix it with 1 mL of your reaction waste in a test tube. Observe for 60 seconds. Proceed to step 3 only if no exothermic heat generation, gas evolution, or precipitation occurs[5].

  • Transfer: In a well-ventilated fume hood, use a designated waste funnel to pour the solution into the red-tagged or specifically designated Halogenated Waste jerrycan[7].

  • Seal & Store: Immediately cap the waste container after use to prevent the release of volatile organic compounds (VOCs)[5]. Store the jerrycan in a secondary containment tray within a designated Satellite Accumulation Area (SAA), physically separated from non-halogenated and aqueous acidic wastes[5].

Protocol C: Glassware Decontamination

Use this protocol for empty reagent bottles or reaction flasks.

  • Initial Rinse: In a fume hood, triple-rinse the "empty" reaction flask or storage bottle with a compatible solvent (e.g., acetone or methanol)[8].

  • Rinsate Disposal: Because the rinsate contains trace amounts of the brominated amine, it is considered acutely hazardous. Collect all rinsate and deposit it into the Halogenated Liquid Waste container[5].

  • Validation Step: After the third rinse, visually inspect the glassware to ensure no visible crystalline residue remains.

  • Final Wash: Deface any hazard labels on the bottle. The glassware can now be safely washed with water and detergent in the sink or disposed of in the clean laboratory glass bin[8].

Waste Segregation & Environmental Fate

The following diagram illustrates the logistical pathway of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine from the laboratory bench to final environmental neutralization.

DisposalWorkflow Start Waste Generation (3-Bromo-benzo[7]annulen-6-amine) Segregation Halogenated Waste Segregation Start->Segregation Identify Br & Amine Storage Satellite Accumulation Area (< 90 Days Storage) Segregation->Storage EPA/RCRA Labeling Incineration Twin-Chamber Incinerator (> 1100°C) Storage->Incineration Licensed Contractor Scrubber Alkaline Scrubbing (HBr Neutralization) Incineration->Scrubber Flue Gas Treatment

Fig 1: Environmental fate and disposal workflow for halogenated amine laboratory waste.

References

  • 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine Properties and Safety , Sigma-Aldrich. 1

  • Safety Data Sheet (Halogenated Amines) , Sigma-Aldrich. 6

  • Procedures for Laboratory Chemical Waste Disposal , Jawaharlal Nehru Centre for Advanced Scientific Research. 2

  • Chapter 8: Management of Waste - Prudent Practices in the Laboratory , National Academies of Sciences, Engineering, and Medicine.5

  • SOP: Waste Disposal & Recycling (Halogenated Profiles) , UCT Faculty of Science. 7

  • Waste Disposal Guidelines , UBC Chemical and Biological Engineering. 8

  • Technologies for CFC/Halon Destruction (HBr Scrubbing) , Environmental Protection Agency (EPA). 3

  • Continuous Emission Monitoring Systems (Incineration Standards) , Central Pollution Control Board. 4

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine

Comprehensive Safety and Handling Guide for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Bromo-6,7,8,9...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine (CAS No. 2167921-61-9). As a halogenated aromatic amine, this compound warrants rigorous safety measures to mitigate potential health risks to laboratory personnel. The following procedures are based on the known hazards of this compound and established best practices for handling aromatic amines.[2][3][4]

Hazard Identification and Risk Assessment

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine is classified as a hazardous substance. While a comprehensive toxicological profile is not widely available, the hazard statements associated with this compound indicate significant potential for harm. Structurally related aromatic amines are known for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[3][5][6] Therefore, a conservative approach to handling is imperative.

1.1. Known Hazard Classifications

The following table summarizes the known hazard statements for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine.

Hazard StatementDescriptionSignal Word
H302Harmful if swallowedDanger
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation
Data sourced from supplier safety information.

1.2. Inferred Risks from Structurally Related Compounds

Safety data for the analogous ketone, 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, further underscores the need for caution. It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7] Aromatic amines as a class are known to pose significant health risks, and proper handling is crucial to minimize exposure.[2][4]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.[5]

Protection TypeRecommended EquipmentSpecification Examples
Eye and Face Chemical safety goggles and a face shieldMust be ANSI Z87.1 compliant to protect against chemical splashes.
Hand Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are suitable. A study on aromatic amine permeation highlighted that breakthrough times can vary, so vigilance is key.[8]
Body Chemical-resistant lab coat or apron over full-coverage clothingShould be worn at all times in the laboratory.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when handling the powder outside of a certified chemical fume hood or in the event of a spill.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing the risk of exposure during the handling of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine.

3.1. Engineering Controls

  • Ventilation: All manipulations of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in good working order. A spill kit specifically for chemical spills should also be available.

3.2. Experimental Workflow

The following diagram illustrates the necessary steps for safely handling the compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_spill Ensure spill kit is accessible prep_hood->prep_spill handle_weigh Weigh compound in fume hood prep_spill->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform reaction under inert atmosphere if necessary handle_transfer->handle_reaction clean_decon Decontaminate surfaces handle_reaction->clean_decon clean_waste Segregate and label waste clean_decon->clean_waste clean_ppe Doff and dispose of PPE correctly clean_waste->clean_ppe

Caption: Safe Handling Workflow for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine.

3.3. Detailed Procedural Steps

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly.[5] Verify that the chemical fume hood is functioning properly.

  • Weighing and Transfer: Tare a suitable container within the fume hood. Carefully weigh the required amount of the powdered compound, minimizing the creation of dust. Use a spatula to transfer the solid to the reaction vessel.

  • Reaction Setup: Perform all subsequent steps, such as dissolving the compound and initiating the reaction, within the fume hood.

  • Post-Reaction: Upon completion of the reaction, quench any reactive materials as per the specific experimental protocol before workup.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[6] Diamine compounds should be treated as hazardous waste.[9]

4.1. Waste Segregation and Labeling

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Halogenated organic waste must be collected in a separate, appropriately labeled container. Do not mix with non-halogenated waste streams.[9][10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

4.2. Disposal Procedure

Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound or its solutions down the drain.[9]

Emergency Procedures

5.1. Spills

  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent from a spill kit. Decontaminate the area and dispose of all materials as hazardous waste.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, prevent the spread of the spill. Contact your institution's EHS for emergency response.

5.2. Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. (2025). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • NextSDS. (n.d.). 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-one - Chemical Substance Information. Retrieved March 17, 2026, from

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • Sigma-Aldrich. (n.d.). 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Retrieved March 17, 2026, from

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Occupational Safety and Health Administration. (n.d.). Emergency Response & PPE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Bromoaniline.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Merck. (n.d.). 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-6-amine. Retrieved March 17, 2026, from

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • BenchChem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.

Sources

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